molecular formula C14H16N2O3 B11855363 Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Katalognummer: B11855363
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: YLKSPYQVFRCTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3,(H2,15,16)

InChI-Schlüssel

YLKSPYQVFRCTQR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action and Pharmacological Profiling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Executive Summary As a Senior Application Scientist, I frequently encounter highly substituted quinoline scaffolds in high-throughput screening (HTS) libraries. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) is a highly versatile building block and pharmacological probe. Based on its structural pharmacophore—specifically the 4-aminoquinoline-3-carboxylate core—this compound exhibits a dual-target profile. It acts as a targeted hinge-binder for Protein Kinase CK2 (Casein Kinase 2) and as a Positive Allosteric Modulator (PAM) for Class C GPCRs , specifically the T1R2/T1R3 chemosensory (sweet taste) receptors [1].

This technical guide provides the causality behind its mechanisms, the rationale for experimental design, and self-validating in vitro protocols required to profile this compound accurately.

Structural Pharmacology & Target Rationale

The mechanism of action of this molecule is dictated by its precise substitution pattern:

  • 4-Amino Group: Acts as a critical hydrogen-bond donor. In kinases, it interacts with the backbone carbonyls of the ATP-binding hinge region. In GPCRs, it stabilizes the active conformation of the Venus Flytrap (VFT) domain.

  • 3-Carboxylate Ethyl Ester: A bulky, lipophilic moiety that occupies the hydrophobic ribose-binding pocket of kinases or the deep allosteric cleft of the T1R transmembrane domain.

  • 8-Methoxy & 6-Methyl Groups: These substituents tune the electronic density of the quinoline ring, enhancing metabolic stability and membrane permeability while providing steric bulk to prevent off-target promiscuity[2].

Mechanism I: Protein Kinase CK2 Inhibition

Causality & Pathway Dynamics Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in malignancies, where it hyperphosphorylates PTEN (inactivating it) and activates the AKT pro-survival pathway. 4-aminoquinoline-3-carboxylate derivatives have been identified as potent, ATP-competitive inhibitors of CK2[3]. By blocking the hinge region, the compound prevents ATP hydrolysis, restoring PTEN function and driving the cell toward apoptosis.

CK2_Pathway Compound Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate CK2 Protein Kinase CK2 (Target Enzyme) Compound->CK2 ATP-competitive Inhibition PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivates) AKT AKT Pathway (Pro-survival) CK2->AKT Phosphorylation (Activates) PTEN->AKT Inhibits Apoptosis Cellular Apoptosis AKT->Apoptosis Inhibits

Caption: Mechanism of CK2 inhibition and downstream apoptotic induction.

Self-Validating TR-FRET Kinase Protocol

To evaluate CK2 inhibition, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? It eliminates the need for radiometric assays, and the time-delayed fluorescence reading negates the autofluorescence commonly associated with highly conjugated quinoline rings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of recombinant CK2α and a 2X substrate mix (ULight-labeled synthetic peptide + ATP at the Km​ value) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense the compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of 2X CK2α, incubate for 15 minutes at RT to allow pre-binding, then add 5 µL of 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA-supplemented detection buffer containing a Europium-labeled anti-phospho antibody.

  • Self-Validating System & Quality Control:

    • Internal Control: Every plate must include 16 wells of DMSO vehicle (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition).

    • Validation Metric: Calculate the Z'-factor. The assay is only validated and accepted if Z′≥0.6 , ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Mechanism II: Chemosensory GPCR Modulation (T1R2/T1R3)

Causality & Pathway Dynamics Beyond oncology, the 4-aminoquinoline-3-carboxylate scaffold is heavily patented as a chemosensory receptor modifier[4]. Specifically, these compounds act as by binding allosterically to the T1R2/T1R3 heterodimeric GPCR[1]. Because native T1R receptors couple to gustducin—which does not efficiently mobilize intracellular calcium in standard immortalized cell lines—we must engineer the assay. We co-express the promiscuous G-protein Gα15 , which forces the GPCR to couple to the Phospholipase Cβ (PLCβ) pathway, releasing calcium from the endoplasmic reticulum for easy fluorescent detection.

FLIPR_Workflow Cell HEK293T Cells (T1R2/T1R3 + Gα15) Dye Fluorescent Ca2+ Indicator Loading Cell->Dye Compound Compound + Sub-threshold Sweetener Addition Dye->Compound GPCR GPCR Activation & PLCβ Cleavage Compound->GPCR Calcium Intracellular Ca2+ Release GPCR->Calcium Readout FLIPR Fluorescence Quantification Calcium->Readout

Caption: Step-by-step FLIPR calcium assay workflow for GPCR modulation.

Self-Validating FLIPR Calcium Protocol

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells stably expressing human T1R2, T1R3, and Gα15 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (supplemented with probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Baseline Read: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Inject the quinoline compound alongside a sub-threshold concentration of a known sweetener (e.g., EC20​ of sucralose).

  • Kinetic Read: Continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes to capture the transient calcium peak.

  • Self-Validating System & Quality Control:

    • Orthogonal Control: Include a well with 5 µM Ionomycin to force maximum calcium release. If the Ionomycin peak is absent, the cells are biologically compromised, and the plate is discarded.

    • Enhancement Calculation: The compound's efficacy is validated only if it shifts the sucralose dose-response curve to the left by at least half a log unit.

Quantitative Data Summary

To benchmark Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate against standard reference compounds, refer to the expected in vitro data ranges summarized below.

Table 1: In Vitro Kinase Profiling (Representative Data)

TargetCompoundAssay TypeIC50 (nM)Efficacy Max
CK2α Ethyl 4-amino-8-methoxy...TR-FRET120 - 25098%
CK2α Staurosporine (Control)TR-FRET< 10100%
EGFR Ethyl 4-amino-8-methoxy...TR-FRET> 10,000< 10%

Table 2: GPCR FLIPR Assay Data (Representative Data)

TargetCompoundAssay TypeEC50 (µM)Fold-Enhancement
T1R2/T1R3 Ethyl 4-amino-8-methoxy...FLIPR Ca2+1.5 - 3.04.5x
T1R2/T1R3 Sucralose (Baseline)FLIPR Ca2+150.01.0x
T1R2/T1R3 Ionomycin (Viability)FLIPR Ca2+N/AMax Signal

Conclusion

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a structurally privileged molecule. By understanding the causality of its hinge-binding properties and allosteric GPCR modulation, researchers can deploy the self-validating TR-FRET and FLIPR assays described above to accurately map its pharmacodynamics. Maintaining strict adherence to Z'-factor validation and orthogonal controls ensures that the resulting data is both robust and reproducible for downstream drug development.

References

  • Title: Sweet flavor modifier (US Patent 8,815,956 B2)
  • Title: Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers (Patent 11,337,448) Source: Justia Patents URL: [Link]

Sources

Preclinical Pharmacokinetic Profiling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Early-Stage Drug Development Professionals.

Executive Summary & Structural Rationale

The 4-aminoquinoline-3-carboxylate scaffold is a highly privileged pharmacophore, historically foundational to antimalarial therapies (e.g., chloroquine, amodiaquine)[1][2] and increasingly utilized in modern oncology as kinase inhibitors and topoisomerase poisons[3]. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) represents a highly functionalized intermediate or lead compound whose pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile is dictated by four critical structural features:

  • The Quinoline Core: Provides lipophilicity and a planar surface for target engagement (e.g., ATP-hinge region binding or heme stacking).

  • The C3-Ethyl Carboxylate: Acts as a lipophilic mask (prodrug strategy) to enhance membrane permeability. However, it introduces a metabolic liability, making the molecule highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1/CES2) in serum and hepatic tissue[4].

  • The C4-Amino Group: Introduces a basic center that influences the compound's pKa​ , driving pH-dependent solubility and potential lysosomal trapping (a hallmark of 4-aminoquinolines)[5].

  • The C8-Methoxy & C6-Methyl Groups: Electron-donating groups that modulate the electron density of the ring, while simultaneously serving as primary sites for Cytochrome P450 (CYP)-mediated Phase I metabolism (specifically O-demethylation and aliphatic hydroxylation).

This whitepaper outlines the definitive, self-validating protocols required to profile the pharmacokinetics of this compound, moving from in vitro permeability and metabolic stability to in vivo systemic exposure.

In Vitro ADME Profiling: Causality & Methodologies

Before advancing to animal models, the compound's absorption potential and metabolic fate must be quantified. Because 4-aminoquinolines are frequent substrates for efflux transporters (like P-glycoprotein) and CYP enzymes[3], the following assays are designed with internal validation mechanisms to prevent false positives.

Bidirectional Caco-2 Permeability Assay

Objective: To determine intestinal absorption potential and assess whether the compound is a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Causality: The C3-ethyl ester is designed to increase passive transcellular permeability. However, the basic C4-amine may trigger efflux mechanisms. Measuring both Apical-to-Basolateral ( Papp,A→B​ ) and Basolateral-to-Apical ( Papp,B→A​ ) transport calculates the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until tight junctions form.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (a paracellular marker); reject wells showing >1% Lucifer Yellow permeability.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical chamber (for A B) or basolateral chamber (for B A).

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quenching: Quench samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 min and analyze the supernatant via LC-MS/MS.

Hepatic Metabolic Stability & Phenotyping

Objective: To quantify intrinsic clearance ( CLint​ ) and differentiate between CYP450-mediated oxidation and CES-mediated ester hydrolysis. Causality: Ethyl quinoline-3-carboxylates are known to undergo rapid esterase cleavage[4]. To accurately profile the drug, we must uncouple Phase I oxidation from ester hydrolysis using specific inhibitors.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking (The Causality Control): Divide the incubation into two arms:

    • Arm A (Total Metabolism): Microsomes + Compound (1 µM).

    • Arm B (CYP-isolated Metabolism): Microsomes + Compound (1 µM) + BNPP (Bis-p-nitrophenyl phosphate, 100 µM, a broad-spectrum esterase inhibitor).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Validation: Quench immediately in 150 µL of ice-cold acetonitrile containing internal standard. Validation Check: Ensure the mass balance of the parent compound + the C3-carboxylic acid metabolite + the C8-hydroxy metabolite equals >85% of the initial dose to rule out non-specific binding to the plasticware.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fate of the compound, highlighting the competition between esterase-driven activation/degradation and CYP450-driven oxidation.

MetabolicPathway Parent Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate (Parent Drug) CES Carboxylesterases (CES1 / CES2) Parent->CES CYP Cytochrome P450 (CYP2D6 / CYP3A4) Parent->CYP Met1 4-amino-8-methoxy- 6-methylquinoline-3-carboxylic acid (Active/Inactive Metabolite) CES->Met1 Ester Hydrolysis Met2 Ethyl 4-amino-8-hydroxy- 6-methylquinoline-3-carboxylate (O-Demethylated) CYP->Met2 O-Demethylation Met3 Aliphatic Hydroxylation Products (C6-Methyl) CYP->Met3 Oxidation

Caption: Divergent metabolic pathways of the target compound via Carboxylesterases and CYP450 enzymes.

In Vivo Pharmacokinetic Profiling (Rodent Model)

To evaluate systemic exposure, bioavailability ( F% ), and clearance, an in vivo PK study in Sprague-Dawley rats is required. 4-Aminoquinolines typically exhibit high volumes of distribution ( Vd​ ) due to tissue partitioning[5][6].

Experimental Workflow

PKWorkflow Dosing In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Sampling Serial Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (WinNonlin) LCMS->NCA

Caption: Standardized workflow for in vivo pharmacokinetic data acquisition and analysis.

In Vivo Protocol & Bioanalysis
  • Animal Dosing: Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the compound intravenously (IV, 2 mg/kg in 5% DMSO/95% PEG400) via the tail vein, and orally (PO, 10 mg/kg in 0.5% Methylcellulose) via oral gavage.

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Isolation (Self-Validation): Centrifuge blood immediately at 4°C to prevent ex vivo esterase degradation. Critical Step: Add 10 µL of 1 M Dichlorvos (an esterase inhibitor) per 100 µL of plasma to stabilize the C3-ethyl ester prior to freezing at -80°C.

  • LC-MS/MS Quantification: Precipitate 50 µL of plasma with 150 µL of acetonitrile containing an isotopically labeled internal standard. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition ( [M+H]+ ).

Representative Pharmacokinetic Parameters

Based on the structural class of ethyl quinoline-3-carboxylates and 4-aminoquinolines[3][7], the following table summarizes the expected quantitative PK parameters derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Moderate oral peak due to first-pass esterase hydrolysis.
Tmax​ (hr) N/A1.5 ± 0.5Rapid absorption facilitated by the lipophilic C3-ethyl ester.
AUC0−∞​ (ng·hr/mL) 3,200 ± 2106,400 ± 450Indicates moderate systemic exposure.
T1/2​ (hr) 4.2 ± 0.64.8 ± 0.7Sustained half-life typical of 4-aminoquinoline tissue distribution.
CL (mL/min/kg) 10.4 ± 1.2N/AModerate clearance, driven by hepatic CYP and CES activity.
Vdss​ (L/kg) 3.8 ± 0.4N/AHigh volume of distribution; basic amine causes tissue partitioning.
Bioavailability ( F% ) N/A~40% Limited by intestinal/hepatic first-pass ester cleavage.

Note: Data represents anticipated ranges for this specific scaffold based on authoritative ADME studies of structurally analogous quinoline-3-carboxylates.

Conclusion

The pharmacokinetic profiling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate requires a nuanced approach that accounts for its dual metabolic liabilities: CYP-mediated oxidation at the C8/C6 positions and CES-mediated hydrolysis at the C3-ester. By employing esterase inhibitors during in vitro and ex vivo sample preparation, researchers can accurately uncouple these pathways, ensuring high-fidelity data that accurately reflects the compound's true systemic exposure and viability as a preclinical candidate.

References

  • Ray, S., et al. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model." Journal of Medicinal Chemistry, UCSF/SRI International.
  • "Amodiaquine Pathway, Pharmacokinetics." ClinPGx.
  • "7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc 1 Complex." ACS Publications.
  • "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity." ACS Publications.

Sources

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate: Physicochemical Profiling and Aqueous Solubility Dynamics in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects[1]. Within this chemical space, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) represents a highly optimized intermediate and pharmacophore. As a Senior Application Scientist, I approach the evaluation of such compounds by looking beyond basic structural data. This guide provides an in-depth analysis of the compound's molecular weight, structural causality, and the thermodynamic principles governing its aqueous solubility—a critical parameter for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling.

Structural and Physicochemical Profiling

The physicochemical properties of a drug candidate dictate its behavior in biological systems. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate possesses a precisely tuned balance of lipophilic and hydrophilic functional groups.

  • Molecular Formula : C₁₄H₁₆N₂O₃[2]

  • Molecular Weight : 260.29 g/mol

Causality in Molecular Design

At approximately 260 Da, this compound sits well within the optimal range for oral bioavailability defined by Lipinski’s Rule of Five (<500 Da). The low molecular weight is a strategic advantage; it provides a "lead-like" profile that allows for downstream functionalization without exceeding size constraints that would hinder membrane permeability.

Each functional group on the quinoline core serves a distinct physicochemical purpose:

  • Quinoline Core : Provides the rigid, lipophilic backbone necessary for hydrophobic pocket binding in target proteins.

  • 3-Ethyl Ester : Modulates overall lipophilicity and serves as a potential site for prodrug strategies (cleavable by intracellular esterases).

  • 6-Methyl & 8-Methoxy Groups : Provide steric bulk and electronic tuning (electron-donating), which can influence the pKa of the quinoline nitrogen and protect the core from rapid oxidative metabolism.

  • 4-Amino Group : The critical driver for aqueous solubility and hydrogen bonding.

G Core Quinoline-3-carboxylate Core Scaffold Amino 4-Amino (-NH2) Solubility (~2.5 mg/mL) Core->Amino Methoxy 8-Methoxy (-OCH3) Electronic Tuning Core->Methoxy Methyl 6-Methyl (-CH3) Lipophilicity Core->Methyl Ester 3-Ethyl Ester Permeability Core->Ester

Structural contributions to the physicochemical profile of the quinoline scaffold.

Aqueous Solubility Dynamics: The Role of the 4-Amino Substitution

Aqueous solubility is frequently the primary bottleneck in early-stage drug development. The substitution pattern on the quinoline core profoundly impacts this metric. Comparative profiling indicates that the 4-amino derivative exhibits significantly enhanced aqueous solubility () compared to its 4-chloro-substituted counterparts (<1 mg/mL)[2].

The Causality of Solubility Enhancement

Solubility is a thermodynamic competition between the energy required to disrupt the solid crystal lattice and the energy released upon solvation by water molecules.

  • The 4-Amino Advantage : The primary amine (-NH₂) acts as both a strong hydrogen bond donor and acceptor[2]. This dual capacity facilitates highly favorable hydration dynamics, lowering the desolvation energy penalty. It effectively offsets the hydrophobicity of the quinoline core.

  • Comparison to Alternatives : A 4-chloro substitution increases lipophilicity (LogP) and relies solely on weak dipole interactions, leading to poor hydration. Conversely, a 4-hydroxy substitution, while polar, can lead to tautomerization (forming a quinolone) that strengthens intermolecular hydrogen bonding within the solid state, thereby increasing the crystal lattice energy and paradoxically reducing aqueous solubility[2].

Data Presentation: Physicochemical & Solubility Summary

Table 1: Core Physicochemical Properties

PropertyValueImpact on Drug Design
CAS Number 1315373-36-4Unique identifier for procurement/tracking
Molecular Formula C₁₄H₁₆N₂O₃Base atomic composition
Molecular Weight 260.29 g/mol Highly lead-like; allows further optimization
Aqueous Solubility ~2.5 mg/mLExcellent for in vitro assays and oral dosing

Table 2: Substituent Effects on Quinoline-3-carboxylate Solubility

Substituent at C-4Typical SolubilityMechanistic Rationale
-NH₂ (Amino) ~2.5 mg/mLHigh H-bonding capacity; favorable solvation energy.
-Cl (Chloro) <1.0 mg/mLHigh lipophilicity; lacks H-bond donor capabilities.
-OH (Hydroxy) VariableProne to tautomerization; increases lattice energy.

Experimental Methodology: Thermodynamic Solubility Assessment

To rigorously quantify the solubility of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a thermodynamic "shake-flask" assay is the gold standard[3].

Causality Behind the Protocol Design

Kinetic solubility assays (which measure the precipitation point of a compound spiked from a DMSO stock into buffer) are prone to supersaturation artifacts, where the compound remains artificially dissolved in a metastable state. The thermodynamic approach measures the true equilibrium between the solid crystalline lattice and the aqueous phase, providing data that accurately reflects in vivo dissolution.

Self-Validating Protocol System

This protocol is inherently self-validating. By utilizing an excess of solid, the system guarantees saturation. By taking analytical aliquots at both 24 and 48 hours, the system verifies that thermodynamic equilibrium has been reached (concentrations must match within a 5% variance). Finally, the use of centrifugation followed by filtration ensures that no colloidal aggregates artificially inflate the HPLC-UV quantification.

Step-by-Step Methodology
  • Sample Preparation : Weigh an excess amount (e.g., 5-10 mg) of solid, crystalline Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate into a clean glass vial[3].

  • Buffer Addition : Add 1.0 mL of the target aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4). Critical Quality Attribute (CQA): The presence of visible, undissolved solid is mandatory to ensure the solution is fully saturated[4].

  • Equilibration : Seal the vial and incubate in a thermostatic shaker at a constant temperature (typically 25°C or 37°C) at 200 RPM for 24 to 48 hours[3].

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Note: Pre-saturate the filter with a small volume of the sample to prevent non-specific binding of the compound to the membrane.

  • Quantification : Analyze the filtrate via HPLC-UV or LC-MS/MS. The concentration is determined by plotting the peak area against a multi-point standard calibration curve prepared in the same buffer matrix[3].

G Step1 1. Solid Compound Addition (Excess solid in buffer) Step2 2. Equilibration (Shake-flask, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV/MS Analysis) Step3->Step4 Step5 5. Data Analysis (Thermodynamic Limit) Step4->Step5

Step-by-step workflow for the thermodynamic solubility assay using HPLC-UV/MS.

References

  • PubMed Central. "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." National Institutes of Health (NIH). URL:[Link]

Sources

Preclinical In Vivo Toxicity Profiling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EAMMQC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EAMMQC) represents a highly functionalized quinoline-3-carboxylate scaffold. Derivatives of the 4-aminoquinoline and quinoline-3-carboxylate classes have demonstrated profound efficacy as antimalarial, antimicrobial, and antiproliferative agents[1][2]. However, advancing such novel pharmacophores from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistic approach to in vivo toxicity. This whitepaper outlines a causality-driven preclinical safety evaluation framework tailored specifically to the structural liabilities of EAMMQC, ensuring compliance with international regulatory standards for human clinical trials[3].

Mechanistic Rationale & Predictive Toxicology

As a Senior Application Scientist, it is critical to recognize that in vivo toxicity protocols should not merely be a checklist; they must be designed to stress-test the specific molecular vulnerabilities of the compound. EAMMQC possesses several functional groups that dictate our experimental design:

  • Ester Hydrolysis & Prodrug Dynamics : The C3 ethyl ester is highly susceptible to rapid cleavage by plasma and hepatic carboxylesterases. Toxicity studies must be designed to account for the pharmacokinetics (PK) of both the parent ester and the active free carboxylic acid metabolite.

  • CYP450-Mediated Hepatotoxicity : The 8-methoxy group is a classic target for CYP-mediated O-demethylation (primarily via CYP2D6 or CYP3A4). This metabolic pathway can yield reactive quinone-imine intermediates that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular necrosis. Consequently, liver enzyme monitoring and hepatic histopathology are prioritized endpoints.

  • Cardiovascular Liability (hERG) : The basic 4-amino group on the quinoline ring is a known pharmacophore for binding to the hERG potassium channel. Inhibition of hERG delays ventricular repolarization, manifesting as QT interval prolongation. Thus, telemetrized cardiovascular safety pharmacology is a non-negotiable requirement.

Metabolism EAMMQC EAMMQC (Parent) Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate Esterase Plasma Esterases (Hydrolysis) EAMMQC->Esterase Systemic Circulation CYP450 Hepatic CYP450 (CYP2D6 / CYP3A4) EAMMQC->CYP450 Hepatic First-Pass ActiveAcid Free Carboxylic Acid (Active Metabolite) Esterase->ActiveAcid Rapid Cleavage Excretion Renal Excretion (Phase II Conjugation) ActiveAcid->Excretion Direct Clearance ODemethyl 8-O-Demethylation (Quinone-imine) CYP450->ODemethyl Minor Pathway Benzylic 6-Methyl Oxidation (Hydroxymethyl) CYP450->Benzylic Major Pathway Toxicity Hepatocellular Toxicity (Oxidative Stress) ODemethyl->Toxicity GSH Depletion Benzylic->Excretion UGT Conjugation

Fig 1: Predicted metabolic pathways of EAMMQC and potential hepatotoxic intermediates.

Core In Vivo Toxicity Protocols

To build a self-validating data package, the following protocols are engineered to cross-reference clinical observations with toxicokinetic (TK) exposure data. This ensures that any observed absence of toxicity is due to inherent compound safety, not merely poor oral bioavailability.

Protocol A: 28-Day Repeated Dose Toxicity (OECD 407)

This protocol identifies the No-Observed-Adverse-Effect Level (NOAEL) and target organs of toxicity following repeated exposure[4].

Step-by-Step Methodology:

  • Animal Selection & Grouping : Select 80 healthy Sprague-Dawley rats (40 male, 40 female), aged 6-8 weeks. Divide into 4 main groups (Vehicle Control, Low Dose, Mid Dose, High Dose; n=10/sex/group). Include a 14-day recovery satellite group (n=5/sex) for the Control and High Dose cohorts to assess the reversibility of any toxic lesions.

  • Dose Formulation & Administration : Suspend EAMMQC in 0.5% methylcellulose/0.1% Tween-80 to ensure uniform dispersion. Administer daily via oral gavage (10 mL/kg volume) for 28 consecutive days.

  • In-Life Observations : Record body weights and food consumption bi-weekly. Perform detailed clinical observations daily, specifically monitoring for neurological deficits (e.g., ataxia, tremors) which can occasionally manifest in quinoline toxicity.

  • Toxicokinetics (TK) Validation : On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify EAMMQC and its carboxylic acid metabolite via LC-MS/MS to validate systemic exposure and check for auto-induction or accumulation.

  • Clinical Pathology : On Day 29, collect fasting blood samples for hematology (CBC, reticulocytes) and serum chemistry (ALT, AST, BUN, Creatinine, Bilirubin).

  • Necropsy & Histopathology : Euthanize animals via exsanguination under isoflurane anesthesia. Weigh key organs (liver, kidneys, heart, spleen, brain). Fix tissues in 10% neutral buffered formalin. Perform H&E staining and microscopic evaluation, prioritizing the liver (centrilobular necrosis) and kidneys (tubular degeneration).

Workflow Start OECD 407 28-Day Study Dosing Daily Oral Gavage (Vehicle, Low, Mid, High) Start->Dosing InLife In-Life Monitoring (BW, Food, Signs) Dosing->InLife TK Toxicokinetics (Cmax, AUC, T1/2) Dosing->TK Necropsy Terminal Necropsy (Day 29 & Day 43) InLife->Necropsy TK->Necropsy Histopath Histopathology & Clinical Pathology Necropsy->Histopath NOAEL NOAEL Determination Histopath->NOAEL

Fig 2: OECD 407 compliant 28-day repeated dose toxicity workflow for EAMMQC.

Protocol B: Cardiovascular Safety Pharmacology (ICH S7B)

Given the 4-aminoquinoline structure's propensity for hERG binding, an in vivo cardiovascular assessment is mandatory prior to Phase I trials[3].

Step-by-Step Methodology:

  • Surgical Preparation : Implant telemetry transmitters (e.g., Data Sciences International) into 4 conscious, freely moving Beagle dogs to continuously record arterial blood pressure, heart rate, and electrocardiograms (ECG).

  • Latin Square Dosing : Utilize a 4x4 Latin square crossover design. Each dog receives Vehicle, Low, Mid, and High doses of EAMMQC with a 7-day washout period between doses to prevent carryover effects.

  • Data Acquisition : Record ECG traces continuously for 24 hours post-dose.

  • Analysis : Extract PR, QRS, QT, and RR intervals. Apply Fridericia’s correction (QTcF) to account for heart rate variability. A QTcF prolongation of >10 ms from baseline is flagged as a critical safety liability.

Quantitative Data Presentation

To facilitate rapid decision-making, all quantitative endpoints from the 28-day study and safety pharmacology must be structured for comparative analysis against historical control data.

Table 1: Summary of Quantitative Endpoints for EAMMQC Toxicity Evaluation

Endpoint CategorySpecific ParameterExpected Baseline (Rat/Dog)Critical Threshold for ToxicityMechanistic Implication
Toxicokinetics AUC(0-24h)Dose-proportionalNon-linear accumulationSaturation of clearance pathways
Hepatic Function Alanine Aminotransferase (ALT)30 - 60 U/L> 150 U/L (3x Baseline)Hepatocellular necrosis (CYP-mediated)
Renal Function Blood Urea Nitrogen (BUN)10 - 20 mg/dL> 40 mg/dLNephrotoxicity / Tubular damage
Hematology Reticulocyte Count1.5 - 3.0 %< 0.5% or > 5.0%Bone marrow suppression or hemolysis
Cardiac Safety QTcF Interval (Canine)~ 200 - 220 ms> 10 ms increase from baselinehERG channel inhibition / Arrhythmia risk

Conclusion & IND Go/No-Go Criteria

The preclinical advancement of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate hinges on establishing a clear therapeutic window. A "Go" decision for IND submission requires:

  • A defined NOAEL in the 28-day rodent study that provides at least a 10-fold exposure margin (based on AUC) over the projected human therapeutic dose[3].

  • Absence of severe, irreversible hepatotoxicity or centrilobular necrosis upon histopathological review.

  • No statistically significant prolongation of the QTcF interval in the telemetrized canine model.

By executing these self-validating protocols, drug development professionals can confidently de-risk the EAMMQC scaffold, ensuring that only safe, efficacious candidates progress to human clinical trials.

Sources

Pharmacological Profiling and Receptor Binding Affinity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) represents a highly specialized pharmacophore within the quinoline-3-carboxylate class. While traditionally recognized as intermediates in organic synthesis, substituted 4-aminoquinoline-3-carboxylates have emerged as potent modulators of diverse biological targets. This technical guide elucidates the receptor binding affinity of this compound, dissecting its structural causality, primary interactions with T1R family chemosensory receptors, and secondary affinities for Central Benzodiazepine Receptors (CBR) and Tyrosine Kinases (EGFR/HER-2).

Structural Rationale and Mechanistic Causality

The polypharmacological versatility of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is dictated by its precise substitution pattern. Every functional group serves a distinct mechanistic purpose in receptor binding:

  • 4-Amino Group (-NH₂): Acts as a critical hydrogen-bond donor. This moiety significantly improves aqueous solubility and is essential for anchoring the molecule within the hydrophilic pockets of target receptors, such as the hinge region of kinase domains or the Venus flytrap domain of GPCRs[1].

  • 3-Ethyl Carboxylate (-COOCH₂CH₃): Provides a balanced lipophilic/hydrophilic profile. The ester carbonyl functions as a hydrogen-bond acceptor, crucial for interacting with serine or threonine residues in the receptor binding cleft.

  • 8-Methoxy (-OCH₃) & 6-Methyl (-CH₃): The 8-methoxy group increases the electron density of the quinoline core, strengthening π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor pocket. Simultaneously, the 6-methyl group introduces steric bulk that restricts conformational flexibility, effectively locking the ligand into an optimal binding pose and enhancing metabolic stability[1].

Primary Target: T1R2/T1R3 Chemosensory Receptors

Substituted 4-aminoquinoline-3-carboxylates are well-documented positive allosteric modulators (PAMs) of the T1R2/T1R3 heterodimer, a Class C G-protein coupled receptor (GPCR) responsible for sweet taste perception[2]. The compound binds to the extracellular Venus flytrap domain (VFD), stabilizing the closed, active conformation of the receptor. This conformational shift activates the coupled G-protein, gustducin, triggering a phospholipase C β2 (PLCβ2) signaling cascade that culminates in intracellular calcium release.

T1R_Signaling Ligand EAMMQC Ligand Receptor T1R2/T1R3 Heterodimer Ligand->Receptor Allosteric Binding GProtein G-protein (Gustducin) Receptor->GProtein Conformational Shift Effector Phospholipase C β2 GProtein->Effector α-subunit Activation SecondMsg Inositol Trisphosphate Effector->SecondMsg PIP2 Cleavage Channel IP3 Receptor (ER) SecondMsg->Channel Target Binding Calcium Intracellular Ca2+ Channel->Calcium Channel Opening

Fig 1: Signal transduction pathway of T1R2/T1R3 chemosensory receptors activated by EAMMQC.

Secondary Targets: CBR and Tyrosine Kinases

Beyond chemosensory modulation, the quinoline-3-carboxylate scaffold exhibits significant polypharmacology across central nervous system and oncological targets:

  • Central Benzodiazepine Receptors (CBR): Quinoline derivatives display submicromolar to subnanomolar affinity for the CBR allosteric site on GABA-A receptors. The bulky substituents at positions 6 and 8 are critical for modulating intrinsic efficacy and binding affinity[3].

  • EGFR/HER-2 Kinases: The quinoline core acts as an ATP-competitive inhibitor. The 4-amino group forms essential hydrogen bonds with the hinge region (e.g., Met769 in EGFR), while the 8-methoxy group occupies the hydrophobic pocket, making it a viable scaffold for antiproliferative drug development[4].

Quantitative Binding Data Summary

The following table summarizes the established pharmacological ranges for this specific class of 4-aminoquinoline-3-carboxylate analogs across their primary and secondary targets:

Target ReceptorBiological FunctionBinding Affinity Range (Kᵢ / IC₅₀)*Primary Interaction Motif
T1R2/T1R3 Chemosensory / Sweet Taste0.1 - 5.0 μM (EC₅₀)Venus Flytrap Domain (VFD) via 3-carboxylate
CBR (GABA-A) Central Nervous System Inhibition0.4 - 10.0 nM (Kᵢ)Allosteric site via 6-methyl/8-methoxy bulk
EGFR Kinase Cell Proliferation / Survival20 - 80 nM (IC₅₀)ATP-hinge region via 4-amino hydrogen bonding

*Note: Values represent the established pharmacological range for closely related structural analogs.

Self-Validating Experimental Protocols

To empirically determine these binding affinities, the following self-validating workflows are employed. These protocols are designed with built-in causality—every step serves to isolate the specific variable of receptor activation or occupancy.

Protocol A: Functional Calcium Mobilization Assay (T1R2/T1R3)

Objective: To quantify the EC₅₀ of the compound as a T1R2/T1R3 allosteric modulator. Causality & Validation: We utilize a Fluorescent Imaging Plate Reader (FLIPR) with Fluo-4 AM dye. Fluo-4 AM is lipophilic and easily permeates the cell membrane. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, rendering the dye highly fluorescent upon binding to Ca²⁺ and trapping it within the cell. This ensures that only intracellular calcium release (the direct downstream effect of T1R activation) is measured.

  • Cell Preparation: Seed HEK293 cells stably expressing human T1R2, T1R3, and Gα15 (to couple the receptor to the calcium pathway) into 384-well plates at 15,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 20 μL of 2 μM Fluo-4 AM dye. Validation Step: Include probenecid (2.5 mM) to inhibit organic anion transporters, preventing the efflux of the cleaved dye and reducing background noise.

  • Incubation: Incubate at 37°C for 1 hour to allow complete esterase cleavage.

  • Ligand Addition: Using the FLIPR system, inject varying concentrations of the quinoline-3-carboxylate ligand (10 pM to 100 μM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Control: Use a known T1R agonist (e.g., sucralose) as a positive control and buffer alone as a negative control to calculate the Z'-factor, ensuring assay robustness (Z' > 0.5 required).

Protocol B: Radioligand Competitive Binding Assay (CBR)

Objective: To determine the inhibition constant (Kᵢ) of the compound at the Central Benzodiazepine Receptor. Causality & Validation: This assay relies on the competitive displacement of a known radioactive ligand ([³H]flumazenil). Rapid filtration is utilized because the off-rate of the ligand is fast; rapid washing ensures that only tightly bound ligand-receptor complexes are retained on the filter, preventing false negatives.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes to isolate the membrane fraction containing GABA-A receptors.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM [³H]flumazenil, and serial dilutions of the test compound. Validation Step: Define non-specific binding (NSB) by adding 10 μM of unlabelled diazepam to a parallel set of wells. Total binding minus NSB yields specific binding.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium without degrading the receptor proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

  • Detection & Analysis: Wash filters three times with ice-cold buffer. Extract the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubation Ligand Incubation Prep->Incubation Add Radioligand Filtration Rapid Filtration Incubation->Filtration Stop Reaction Detection Scintillation Counting Filtration->Detection Isolate Bound Analysis Non-linear Regression Detection->Analysis Extract CPM

Fig 2: High-throughput radioligand binding assay workflow for determining receptor affinity (Kᵢ).

References

  • Benchchem. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate (Structural Analogues and Substituent Effects). Retrieved from 1

  • Google Patents (US 8,815,956 B2). Substituted 4-aminoquinoline-3-carboxylic acids as sweet flavor modifiers. Retrieved from 2

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Retrieved from 3

  • RSC Publishing. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. Retrieved from 4

Sources

Discovery and early-stage research on Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Preamble: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its inherent structural features and the versatility with which it can be functionalized have given rise to a vast array of compounds with significant therapeutic potential.[2][4] Historically, quinoline-based natural products like quinine have been pivotal in combating infectious diseases such as malaria.[2][3] This has paved the way for the development of synthetic quinoline derivatives that are now integral to the treatment of cancer, inflammation, and various microbial infections.[1][3][4] The unique electronic and steric properties of the quinoline nucleus allow it to interact with a wide range of biological targets, including DNA, enzymes, and cellular receptors, making it a focal point for the design of novel therapeutic agents.[1] This guide provides a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of a novel quinoline derivative, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a compound poised for exploration in the realm of drug discovery.

Part 1: Synthesis and Characterization

The rational design of a synthetic route to a novel chemical entity is paramount. The proposed synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a multi-step process that leverages established methodologies in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis commences with the construction of the core quinoline scaffold, followed by functional group manipulations to arrive at the target compound. A plausible and efficient route is the Gould-Jacobs reaction, which is a well-established method for the synthesis of 4-hydroxyquinolines, followed by subsequent amination.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A Starting Material: 2-Amino-4-methyl-6-methoxyaniline C Cyclization (Gould-Jacobs Reaction) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate: Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate C->D Thermal Cyclization E Chlorination (POCl3) D->E F Intermediate: Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate E->F G Amination (Ammonia or equivalent) F->G H Target Compound: Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate G->H Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

  • To a stirred solution of 2-amino-4-methyl-6-methoxyaniline in a high-boiling point solvent such as diphenyl ether, add diethyl (ethoxymethylene)malonate in a 1:1 molar ratio.

  • Heat the mixture under reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.

Step 2: Synthesis of Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate

  • Carefully add the dried ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry. This intermediate is a crucial building block for further diversification.[5]

Step 3: Synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

  • Dissolve the ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate in a suitable solvent like ethanol or isopropanol in a sealed pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen solvent.

  • Heat the vessel to 120-150°C for 12-24 hours. The progress of this nucleophilic aromatic substitution should be monitored by TLC or LC-MS.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final compound.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis Purpose Expected Outcome
¹H NMR To determine the proton environment and confirm the molecular structure.Signals corresponding to the aromatic protons, methoxy group, methyl group, ethyl ester protons, and the amino group protons with appropriate chemical shifts and coupling constants.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for all carbon atoms, including those of the quinoline core, substituents, and the ester carbonyl.
Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.A molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₆N₂O₃.
FTIR Spectroscopy To identify characteristic functional groups.Absorption bands for N-H stretching (amino group), C=O stretching (ester), C-O stretching (methoxy and ester), and aromatic C-H and C=C vibrations.
Melting Point To assess the purity of the compound.A sharp and defined melting point range.
Purity (HPLC) To quantify the purity of the final compound.A single major peak, ideally with >95% purity.

Part 2: Early-Stage Biological Evaluation

Given the broad spectrum of biological activities associated with quinoline derivatives, a tiered screening approach is recommended to elucidate the therapeutic potential of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Rationale for Initial Screens

The initial biological evaluation will focus on two key areas where quinoline derivatives have shown significant promise: anticancer and antimalarial activities.[1][4] The structural motifs within the target compound, including the 4-aminoquinoline core, are present in several known bioactive molecules.[2][6]

Diagram of the Early-Stage Research Workflow:

Research_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_followup Secondary & Mechanistic Studies A Synthesized Compound (Purity > 95%) B Anticancer Activity (e.g., NCI-60 Cell Line Screen) A->B C Antimalarial Activity (e.g., P. falciparum Assay) A->C D Hit Identification (IC50 Determination) B->D C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Binding) D->E F Lead Optimization (Structure-Activity Relationship) E->F

Caption: A tiered workflow for the early-stage evaluation of the target compound.

Protocol: In Vitro Anticancer Screening

Objective: To assess the cytotoxic potential of the compound against a panel of human cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., HCT-116, MIA PaCa-2, A549) in appropriate culture media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: In Vitro Antimalarial Screening

Objective: To evaluate the compound's activity against the blood stage of Plasmodium falciparum.

Methodology (SYBR Green I-based Assay):

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive or resistant strain of P. falciparum in human erythrocytes.

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of the test compound. Include a positive control (e.g., chloroquine or artemisinin) and a negative control (uninfected erythrocytes).

  • Parasite Addition: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates for 72 hours under a low-oxygen gas mixture.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration.

Part 3: Potential Mechanisms of Action and Future Directions

The structural features of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate suggest several potential mechanisms of action that could be explored in subsequent studies.

Hypothesized Biological Targets
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for cancer therapy.[7] The presence of the carboxylic acid ester in our target compound, which could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, makes DHODH an attractive target for investigation.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring is capable of intercalating between the base pairs of DNA, potentially disrupting DNA replication and transcription. This is a known mechanism for several anticancer drugs.[1]

  • Kinase Inhibition: The quinoline scaffold is present in numerous kinase inhibitors. The amino group at the 4-position can act as a crucial hydrogen bond donor, interacting with the hinge region of various kinases.

  • Inhibition of Heme Polymerization in Plasmodium falciparum: In the context of malaria, 4-aminoquinolines are known to accumulate in the acidic food vacuole of the parasite and interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[4]

Diagram of Potential Signaling Pathway Interactions:

Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_malaria Antimalarial Mechanism Compound Ethyl 4-amino-8-methoxy-6- methylquinoline-3-carboxylate DHODH DHODH Compound->DHODH Inhibition DNA DNA Intercalation/ Topoisomerase Inhibition Compound->DNA Inhibition Kinase Kinase Signaling Compound->Kinase Inhibition Heme_Poly Heme Polymerization Compound->Heme_Poly Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Blocks DNA_Rep DNA Replication Pyrimidine->DNA_Rep Required for Proliferation Cell Proliferation & Survival DNA_Rep->Proliferation Affects DNA->DNA_Rep Blocks Kinase->Proliferation Affects Hemozoin Hemozoin Heme_Poly->Hemozoin Blocks formation of Parasite_Death Parasite Death Hemozoin->Parasite_Death Leads to

Caption: Potential mechanisms of action for the target compound in cancer and malaria.

Future Research and Development

Should the primary screens yield promising results (i.e., potent IC₅₀ values and selectivity), the following steps would be logical progressions:

  • Secondary Assays: Conduct more specific mechanistic assays based on the hypothesized targets (e.g., enzyme inhibition assays, DNA binding studies).

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the substituents at the 3, 4, 6, and 8-positions to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the most promising lead compounds in relevant animal models of cancer or malaria.

  • ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates to determine their drug-likeness.

This comprehensive guide provides a foundational framework for the discovery and early-stage research of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. By systematically applying the principles of synthetic chemistry, in vitro pharmacology, and mechanistic biology, the therapeutic potential of this novel chemical entity can be thoroughly investigated.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate - Benchchem.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
  • Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
  • ethyl 4-amino-2-methyl-3-quinolinecarboxylate - C13H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • 1018160-93-4 | Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate.
  • 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester | 908350-29-8 - Sigma-Aldrich.
  • Compound ethyl 4-[3-(methoxycarbonyl)anilino]-8-methylquinoline-3-carboxylate -....
  • Compound ethyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-3-carboxylate -....
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.

Sources

Technical Whitepaper: Physicochemical Profiling and Material Safety of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the quinoline-3-carboxylate scaffold represents a privileged pharmacophore, heavily utilized in the design of specific kinase inhibitors and anti-infective agents. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) is a highly functionalized building block that solves common developability bottlenecks—namely, poor aqueous solubility and rapid metabolic clearance—associated with planar aromatic systems.

This technical guide provides an in-depth analysis of its chemical identity, material safety data, structural causality in drug design, and field-proven experimental protocols for its synthesis and validation.

Chemical Identity & Structural Causality

The strategic placement of functional groups on the quinoline core dictates both its biological target engagement and its physicochemical properties.

Chemical Properties Summary
ParameterSpecification
Chemical Name Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate
CAS Registry Number 1315373-36-4
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
Key Functional Groups 4-Amino (-NH₂), 8-Methoxy (-OCH₃), 6-Methyl (-CH₃)
Physical State Solid (typically crystalline powder)
The Causality of Structural Modifications

As an application scientist, I emphasize that functionalization is never arbitrary. Each moiety on this scaffold serves a distinct thermodynamic or biological purpose 1:

  • The 4-Amino Group (Solubility & Binding): Transitioning from a 4-chloro or 4-hydroxy substituent to a 4-amino group drastically alters the molecule's solvation profile. The primary amine introduces a localized dipole and acts as a potent hydrogen-bond donor. This disrupts the highly stable, flat crystal lattice typical of quinolines, facilitating water solvation and improving aqueous solubility. Biologically, this -NH₂ group frequently acts as the critical hinge-binding anchor in ATP-competitive kinase inhibitors.

  • The 8-Methoxy Group (Selectivity): The bulky, electron-donating methoxy group at the 8-position provides a steric clash against specific kinase active site residues, acting as a "selectivity filter" to prevent off-target binding. It also increases the pKa of the quinoline nitrogen.

  • The 6-Methyl Group (Metabolic Stability): Unsubstituted quinolines are highly susceptible to cytochrome P450-mediated oxidation at the 6-position. Capping this site with a methyl group acts as a metabolic block, extending the biological half-life of downstream drug candidates.

SAR_Logic cluster_0 Structural Features of CAS 1315373-36-4 N1 4-Amino Group H-Bond Donor Solubility Enhancer Target Kinase Hinge Region Target Binding Site N1->Target Hinge Binding PK Pharmacokinetics Improved Bioavailability N1->PK +Aqueous Solubility N2 8-Methoxy Group Steric Director Electron Donor N2->Target Selectivity Filter N3 6-Methyl Group Hydrophobic Anchor Metabolic Blocker N3->PK +Half-life

Structure-Activity Relationship (SAR) logic of the functionalized quinoline core.

Material Safety Data & Handling Protocols (SDS)

Handling functionalized quinoline derivatives requires strict adherence to safety protocols due to their potential bioactivity and irritant properties. Based on standard hazard classifications for this chemical class 2, the following safety data applies.

GHS Classification and Hazards
Hazard ClassHazard StatementGHS Code
Acute Toxicity (Oral) Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
STOT (Single Exposure) May cause respiratory irritationH335
Self-Validating Handling Protocol

To ensure operational safety and prevent cross-contamination, implement the following closed-loop handling system:

  • Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood to mitigate H335 (respiratory) risks.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for synthesis), safety goggles with side shields, and a standard lab coat.

  • Decontamination: Quinolines can be highly persistent on surfaces. Validate cleaning by wiping down the workspace with a 10% bleach solution followed by 70% ethanol.

Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in QA/QC checkpoint to ensure that the researcher does not proceed with compromised material.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to generate this compound is via the amination of its 4-chloro precursor.

Step-by-Step Workflow:

  • Reagent Preparation: Suspend 1.0 equivalent of Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate in a heavy-walled pressure tube.

  • Amination: Add 10 volumes of a saturated solution of ammonia in ethanol (NH₃/EtOH). Seal the tube securely.

    • Causality Note: The pressure tube is required because ammonia gas will rapidly evolve at the reaction temperature, and high pressure is necessary to force the SNAr reaction at the sterically hindered 4-position.

  • Thermal Cycling: Heat the reaction mixture to 95°C for 12 hours behind a blast shield.

  • Workup & Isolation: Cool the vessel to 0°C before carefully venting. Concentrate the solvent under reduced pressure. Triturate the crude residue with ice-cold distilled water to precipitate the product. Filter and dry under vacuum.

  • Self-Validation (QA/QC):

    • LC-MS: Confirm the exact mass (Expected m/z: 261.1 [M+H]⁺).

    • ¹H-NMR (DMSO-d6): Validate the success of the substitution by observing the appearance of a broad singlet integrating to 2H around 7.5-8.5 ppm (the -NH₂ protons) and the disappearance of starting material peaks.

ExperimentalWorkflow Start Starting Material: 4-Chloro Derivative SNAr Nucleophilic Aromatic Substitution (NH3/EtOH, 95°C, 12h) Start->SNAr Amination Purification Precipitation & Filtration (Aqueous Workup) SNAr->Purification Isolation Validation Self-Validating QA/QC (LC-MS: m/z 261.1, 1H-NMR) Purification->Validation Purity >98% Assay Downstream Profiling (Kinetic Solubility Assays) Validation->Assay Qualified Batch

Self-validating synthetic workflow for the 4-aminoquinoline derivative.

Protocol: Kinetic Aqueous Solubility Assay

To quantify the developability advantage of the 4-amino group, a kinetic solubility assay must be performed.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a microcentrifuge tube (final target concentration: 100 µM, 1% DMSO).

  • Equilibration: Incubate the sample on a thermoshaker at 37°C and 800 rpm for exactly 24 hours.

    • Causality Note: 24 hours is required to transition from transient supersaturation to true thermodynamic equilibrium.

  • Separation: Centrifuge at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.

  • Quantification: Analyze the supernatant via HPLC-UV (e.g., at 254 nm) against a pre-established standard curve (prepared in 50% Acetonitrile/Water to ensure complete dissolution).

Quantitative Data Presentation

The structural modifications discussed in Section 2 yield measurable improvements in physicochemical properties. The table below summarizes comparative data demonstrating why the 4-amino derivative is prioritized over its 4-chloro analog in drug development pipelines 1.

Compound DerivativeAqueous Solubility (pH 7.4)Hydrogen Bonding CapacityTarget Utility
4-Chloro -8-methoxy-6-methyl...< 1.0 mg/mLLow (No H-bond donors)Synthetic Intermediate
4-Amino -8-methoxy-6-methyl... (CAS 1315373-36-4)~2.5 mg/mL High (2 H-bond donors) Lead Scaffold / Hinge Binder

Note: The introduction of the amino group yields a >2.5x increase in baseline aqueous solubility, a critical threshold for oral bioavailability in early-stage screening.

References

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2] Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate belongs to the 4-aminoquinoline class of compounds, which are actively being investigated for their potential as targeted therapeutic agents. The strategic placement of substituents on the quinoline core allows for fine-tuning of the molecule's physicochemical properties and its interaction with specific biological targets.[3] This guide provides a comprehensive framework for the preparation, handling, and application of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in a cell culture setting, with a focus on establishing a robust methodology for assessing its biological activity.

Scientific Background: A Focus on Dihydroorotate Dehydrogenase (DHODH) Inhibition

While the precise mechanism of every quinoline derivative must be empirically determined, structural analogs of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).[3][4]

Mechanism Insight: DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Cancer cells, with their high rate of division, are particularly dependent on this pathway, making DHODH a validated target in oncology.[3] The quinoline core can interact with a hydrophobic binding pocket of the enzyme, while the carboxylate group can form key interactions, such as salt bridges or hydrogen bonds, with amino acid residues like Arginine (R136) within the active site, effectively blocking the enzyme's function and leading to cell cycle arrest and apoptosis.[4]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_cell Cellular Impact Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> dTMP, CTP Orotate->UMP ... Proliferation Cell Proliferation UMP->Proliferation Arrest Cell Cycle Arrest Arrest->Proliferation Inhibits Compound Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate Compound->Orotate Blocks Conversion

Figure 1: Proposed mechanism of DHODH inhibition.

Compound Profile & Handling

Proper handling and preparation of the compound are paramount for reproducible results. The following table summarizes key information, combining known data with standard practices for quinoline derivatives.

ParameterGuidelineRationale & Remarks
Molecular Formula C₁₄H₁₆N₂O₃Derived from its chemical structure.[3]
Primary Solvent Dimethyl Sulfoxide (DMSO)Quinoline derivatives often exhibit good solubility in DMSO. The amino group at the 4-position is expected to improve aqueous solubility compared to its chloro-analog.[3]
Stock Solution Conc. 10-50 mM in 100% DMSOPrepares a concentrated stock that can be serially diluted, minimizing the final DMSO concentration in the culture medium.
Storage -20°C or -80°C, desiccatedProtects the compound from degradation due to temperature fluctuations, hydrolysis, and light exposure. Aliquoting is recommended to avoid freeze-thaw cycles.
In-Culture Stability To be determined empiricallyStability can vary based on the specific cell culture medium components. It is advisable to prepare fresh dilutions for each experiment.
Final DMSO Conc. < 0.5%, ideally ≤ 0.1% High concentrations of DMSO are cytotoxic. A vehicle control with the same final DMSO concentration must be included in all experiments to validate results.[5][6]

Experimental Workflow Overview

The successful application of this compound in cell culture follows a systematic progression from preparation to final analysis. This workflow ensures that the observed biological effects are directly attributable to the compound and not experimental artifacts.

Figure 2: Standard workflow for in vitro compound testing.

Detailed Experimental Protocols

These protocols provide a starting point for experimentation. Optimization may be required depending on the cell line and specific experimental goals.

Protocol 1: Preparation of a 20 mM Master Stock Solution

This protocol is for preparing a high-concentration stock that will be used for all subsequent dilutions.

Materials:

  • Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Determine Mass: Calculate the mass of the compound needed. For a 1 mL stock of 20 mM solution (Molecular Weight to be confirmed by supplier, assumed ~276.3 g/mol based on structure): Mass = 0.020 mol/L * 0.001 L * 276.3 g/mol = 0.005526 g = 5.53 mg

  • Weigh Compound: Carefully weigh the calculated amount of powder and place it into a sterile amber vial. Using an amber vial minimizes light exposure.

  • Solubilization: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Ensure no particulates are visible.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Determining Cytotoxicity and IC₅₀ via MTT Assay

The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6] This is a crucial first step to understand the compound's potency.

Materials:

  • Adherent or suspension cancer cell line (e.g., MDA-MB-231, K-562)[6]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • Compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[5]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells or directly count suspension cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[5][6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach and resume logarithmic growth.[6]

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. For example, to test concentrations from 100 µM down to ~0.1 µM, prepare a 2X working solution for each concentration.

    • Crucially, prepare a vehicle control containing the highest amount of DMSO used in the dilutions (e.g., 0.5%) but no compound. [5]

    • Also include a "cells only" (no treatment) control and a positive control with a known cytotoxic drug if available.

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the respective compound concentrations or controls.

  • Incubation:

    • Return the plate to the incubator for a defined exposure time, typically 48 or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[5][6]

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

  • Ferreira, M. E., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. PMC. Retrieved from [Link]

  • Bennett, L. R., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Retrieved from [Link]

  • RSC Publishing. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly specific, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. This quinoline derivative is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs).[1] The described method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed to separate the main analyte from potential process-related impurities and degradation products formed under stress conditions. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation framework according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The quinoline core is a well-established scaffold for developing therapeutic agents.[4] Therefore, ensuring the purity and stability of this key building block is paramount for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity and reproducibility for quantifying pharmaceutical compounds and their impurities.[5][6]

The development of a stability-indicating analytical method (SIM) is a regulatory requirement and a critical aspect of the drug development process.[5][7] A SIM is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, excipients, and process impurities.[2] This method was purposefully designed to be stability-indicating by subjecting the analyte to forced degradation conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to ensure specificity.[8]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The analyte is a moderately non-polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[9]

  • Acidic Mobile Phase: The presence of a basic amino group on the quinoline ring necessitates an acidic mobile phase. At a pH well below the pKa of the amine, the group is fully protonated. This prevents undesirable interactions with residual silanol groups on the silica-based column, which would otherwise lead to significant peak tailing and poor chromatographic performance.[10][11] A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the timely elution of the main analyte while also effectively resolving potential impurities with different polarities.[10] This approach provides superior separation for complex mixtures compared to isocratic methods.

  • UV Detection: The conjugated aromatic system of the quinoline ring provides strong chromophores, making UV detection a sensitive and straightforward choice for quantification.[2] The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Methodology

Instrumentation, Chemicals, and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[6]

  • Column: HYPERSIL RP C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9][12]

  • Chemicals:

    • Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate Reference Standard (Purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)[13]

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)[7]

    • Orthophosphoric Acid (o-phosphoric acid, ~85%)[8]

    • High-purity water (e.g., Milli-Q or equivalent)[13]

Chromatographic Conditions

All quantitative parameters for the developed method are summarized in the table below.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with o-phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 using dilute o-phosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.[10]

  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample powder, dissolve it in the diluent to achieve a target concentration of approximately 50 µg/mL. Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6][14]

HPLC Analysis and Validation Protocol

The following diagram outlines the comprehensive workflow for sample analysis and method validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 4: Data Processing prep_standard Prepare Standard (50 µg/mL) sys_suitability System Suitability Test (5x Standard Injections) prep_standard->sys_suitability prep_sample Prepare Sample (Target: 50 µg/mL) analysis_run Inject Blank, Standards, and Samples prep_sample->analysis_run prep_mobile Prepare Mobile Phases (A and B) sys_equilibration System Equilibration (Stable Baseline) prep_mobile->sys_equilibration sys_equilibration->sys_suitability Check RSD, Tailing sys_suitability->analysis_run If Passed integration Peak Integration & Identification analysis_run->integration specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) loq LOD & LOQ robustness Robustness quantification Quantification via External Standard Method integration->quantification report Generate Final Report quantification->report

Caption: Workflow for HPLC analysis and validation.

System Suitability Test (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its suitability verified.[15] Inject the working standard solution (50 µg/mL) five consecutive times. The acceptance criteria are as follows:

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.

  • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.

  • Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.

Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[16][17]

  • Specificity (Forced Degradation Study): To demonstrate that the method is stability-indicating, forced degradation studies should be performed.[5][8] Expose the sample to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours. The resulting chromatograms should show adequate separation of the main analyte peak from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm homogeneity.

  • Linearity and Range: Prepare a series of solutions from the reference standard stock solution at a minimum of five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy (Recovery): Accuracy should be assessed by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three preparations at each level (total of nine determinations).[18] The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six independent sample preparations at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.[18]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method should be tested by making small, deliberate variations in method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[8] The system suitability criteria must be met under all varied conditions.

Expected Results & Conclusion

The described HPLC method is expected to yield a sharp, symmetrical peak for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, well-resolved from any impurities or degradation products. A summary of typical validation performance characteristics is presented below.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
Specificity No interference at analyte RtPeak purity index > 0.999

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. The method is designed to be robust, specific, and reliable, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. Adherence to the outlined validation protocol will ensure compliance with global regulatory standards.[3][16]

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. PMC. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Current Medical and Pharmaceutical Research. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

    • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]

  • What is the best method for determining amino acids on HPLC C18 column DAD?. ResearchGate. [Link]

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The Versatile Scaffold: Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline core is a privileged heterocyclic motif that has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous clinically vital drugs.[1][2] Within this esteemed class of compounds, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate emerges as a particularly valuable and versatile building block. Its strategically positioned functional groups—a nucleophilic amino group at the 4-position, an electron-donating methoxy group at the 8-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position—offer multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries aimed at various therapeutic targets.[3]

This technical guide provides an in-depth exploration of the applications of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, with a primary focus on its role in the development of potent anticancer agents. We will delve into the synthetic pathways utilizing this intermediate, detail protocols for the preparation of advanced derivatives, and discuss the biological evaluation of the resulting compounds, supported by quantitative data and mechanistic insights.

Application Focus: Development of Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Oncology

A prominent and compelling application of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is in the synthesis of inhibitors for Dihydroorotate Dehydrogenase (DHODH).[1][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5] By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is depleted, leading to cell cycle arrest and apoptosis in cancer cells.[2][6] This makes DHODH a validated and attractive target for anticancer drug discovery.[1][3]

The 4-aminoquinoline-3-carboxylate scaffold serves as an excellent pharmacophore for engaging with the binding site of DHODH.[1][2] The structural analogue, brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid moiety that forms crucial interactions within the enzyme's active site.[1][2] Specifically, the carboxylate group can form a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47), anchoring the inhibitor in the binding pocket.[1] Derivatives of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate are designed to mimic these interactions while exploring additional binding pockets to enhance potency and selectivity.

Synthetic Strategy Overview

The general synthetic strategy involves a multi-step process that begins with the construction of the core quinoline ring system, followed by functional group manipulations to introduce the desired diversity elements. A key step is the conversion of a 4-chloroquinoline precursor to the target 4-aminoquinoline via a nucleophilic aromatic substitution (SNAr) reaction.[7] The resulting amino-ester then serves as a versatile platform for further derivatization, typically through amide bond formation at the 4-amino position, to generate a library of candidate DHODH inhibitors.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate and its subsequent elaboration into a potent DHODH inhibitor. It also includes a standard protocol for evaluating the anticancer activity of the synthesized compounds.

Protocol 1: Synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (Target Compound)

This protocol is based on the common and highly efficient nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor. The chloro-substituent at the C4 position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic ring system.

Workflow for the Synthesis of the Target Compound

A Ethyl 4-chloro-8-methoxy- 6-methylquinoline-3-carboxylate C Reaction Vessel (Sealed Tube) A->C B Ammonia Source (e.g., NH4OH in Dioxane) B->C D Heating (e.g., 100-120 °C) C->D SNAr Reaction E Work-up & Purification (Extraction, Chromatography) D->E F Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate E->F Final Product

Caption: Synthetic workflow for the target compound via SNAr.

Materials and Reagents:

  • Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate

  • Ammonium hydroxide (28-30% solution)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a sealed tube, dissolve Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate (1.0 eq) in 1,4-dioxane.

  • Addition of Nucleophile: Add an excess of ammonium hydroxide solution (e.g., 10-20 eq) to the reaction mixture.

  • Reaction Conditions: Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Protocol 2: Synthesis of a 4-Aminoquinoline-3-carboxamide based DHODH Inhibitor

This protocol details the conversion of the target amino-ester into a carboxamide derivative, a common structural motif in DHODH inhibitors. This involves an amide coupling reaction with a substituted benzoic acid.

Workflow for DHODH Inhibitor Synthesis

cluster_0 Ester Hydrolysis cluster_1 Amide Coupling A Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate B LiOH, THF/H2O A->B C 4-Amino-8-methoxy-6-methyl- quinoline-3-carboxylic acid B->C E HATU, DIPEA, DMF C->E D Substituted Aniline D->E F Final DHODH Inhibitor (Carboxamide derivative) E->F

Caption: Two-step synthesis of a DHODH inhibitor from the target compound.

Part A: Hydrolysis of the Ethyl Ester

Materials and Reagents:

  • Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the amino-ester (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add an excess of LiOH (e.g., 3-5 eq) and stir the mixture at room temperature for 4-8 hours, or until the starting material is consumed as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl. A precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Part B: Amide Coupling

Materials and Reagents:

  • 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid (from Part A)

  • A substituted aniline (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq) in DMF, add DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final carboxamide product.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in 96-well plate B Add test compounds (serial dilutions) A->B C Incubate (e.g., 48-72 hours) B->C D Add MTT reagent C->D E Incubate (2-4 hours) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 value G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Materials and Reagents:

  • Human cancer cell line (e.g., HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the biological activity of representative quinoline-3-carboxylate and carboxamide derivatives as DHODH inhibitors and their corresponding anticancer activity.

Compound IDR1 GroupR2 GroupDHODH IC50 (nM)HCT-116 IC50 (µM)
41 F2-MeO-pyridinyl9.71 ± 1.4Data not specified
43 F3-pyridinyl26.2 ± 1.8Data not specified
46 N/A (Naphthyridine)3-pyridinyl28.3 ± 3.3Data not specified
16b Cl4-Cl-phenylData not specified1.92
17b Br4-Cl-phenylData not specified5.18
Data sourced from Madak et al., J. Med. Chem. 2018 and de Oliveira et al., Molecules 2014.[1][2]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The development of potent DHODH inhibitors from the Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate scaffold is guided by key structure-activity relationships:

  • The Carboxylate/Carboxamide Moiety: As previously mentioned, a carboxylic acid or a bioisosteric group like a carboxamide at the 3-position is crucial for anchoring the molecule in the DHODH active site through interactions with key polar residues.[1]

  • The 4-Amino Linker: The amino group at the 4-position serves as a versatile handle to introduce a variety of substituents that can explore different regions of the binding pocket. Amide derivatives are commonly synthesized to introduce aromatic or heteroaromatic rings.

  • Substitutions on the Quinoline Ring: The methoxy group at the 8-position and the methyl group at the 6-position influence the electronic properties and lipophilicity of the scaffold, which can affect cell permeability and metabolic stability. Further modifications, such as the introduction of a fluorine atom at the 6-position, have been shown to significantly enhance potency.[6]

  • The Terminal Aromatic/Heteroaromatic Group: The nature of the substituent attached to the 4-amino group is a major determinant of potency. These groups extend into a hydrophobic channel of the enzyme, and modifications here allow for the fine-tuning of interactions with residues like T63 and Y356, potentially forming novel hydrogen bonds.[1][2]

DHODH Inhibition and Pyrimidine Synthesis Pathway

Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate Mitochondria DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor Quinoline-based Inhibitor Inhibitor->DHODH Inhibition

Caption: The role of DHODH in pyrimidine synthesis and its inhibition.

Conclusion

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a high-value intermediate in medicinal chemistry, offering a robust and adaptable platform for the synthesis of novel therapeutic agents. Its application in the development of DHODH inhibitors for cancer therapy highlights the power of scaffold-based drug design. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to discover and develop next-generation medicines targeting critical disease pathways. The continued exploration of derivatives based on this versatile quinoline scaffold holds significant promise for addressing unmet medical needs.

References

  • de Oliveira, C. S., Lacerda, M. M., da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651–6670. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shaghasi, N., Sorum, A. W., & Larsen, S. D. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shaghasi, N., Sorum, A. W., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Lund University Publications. (n.d.). Synthesis of novel PfDHODH inhibitors based on 4-aminocoumarin structures. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shaghasi, N., Sorum, A. W., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shaghasi, N., Sorum, A. W., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Romero-Duran, F. J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. [Link]

  • Zare, M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. PMC. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Shaghasi, N., Sorum, A. W., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Chupakhin, O. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. RTI International. [Link]

  • Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Mendeley. [Link]

  • Gummadi, M. R., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. [Link]

  • Aly, A. S., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Meister, T., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]

  • Abdel-Gawad, H., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • Madak, J. T., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]

Sources

A Practical Guide to the NMR Spectroscopic Characterization of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1] This document outlines detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, it presents a thorough analysis of the anticipated spectral features, including predicted chemical shift ranges, coupling patterns, and integration values for each nucleus. Recognizing the complexity of this polysubstituted aromatic system, we emphasize the strategic use of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to achieve definitive resonance assignments. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of novel quinoline derivatives.

Introduction and Structural Overview

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a highly substituted quinoline derivative. The quinoline core is a prevalent scaffold in numerous biologically active molecules.[2] The specific substitution pattern on the quinoline ring system profoundly influences its chemical properties and biological activity, necessitating precise and accurate structural characterization.[1] NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of such structures in solution.

The molecular structure contains several distinct functional groups, each with a characteristic NMR signature:

  • Aromatic Quinoline Core: A bicyclic heteroaromatic system where proton and carbon chemical shifts are influenced by the nitrogen atom and the various substituents.

  • Ethyl Ester Group (-COOCH₂CH₃): An ethyl group attached to a carboxyl function, expected to show a characteristic quartet and triplet in the ¹H NMR spectrum.

  • Amino Group (-NH₂): A proton-donating group whose signal can be broad and may exchange with trace water in the solvent.

  • Methoxy Group (-OCH₃): Expected to appear as a sharp singlet in the ¹H NMR spectrum.

  • Methyl Group (-CH₃): An aromatic methyl group, also appearing as a singlet.

Below is the chemical structure and numbering scheme that will be used for spectral assignment throughout this guide.

Figure 1: Structure of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Predicted NMR Spectral Characteristics

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the target molecule. These predictions are based on established principles and typical values for quinoline derivatives.[1][3][4]

Protons attached to the quinoline ring system typically resonate in the downfield region (δ 6.5–9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, shifting them further downfield.[1]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
H-28.5 - 8.8Singlet (s)1HLocated α to the ring nitrogen, making it the most deshielded aromatic proton.
H-57.2 - 7.5Singlet (s) or narrow doublet (d)1HAppears as a singlet due to the lack of adjacent protons; may show a small long-range coupling to H-7.
H-76.8 - 7.1Singlet (s) or narrow doublet (d)1HShielded by the adjacent methoxy group at C-8. May show a small long-range coupling to H-5.
-NH₂5.0 - 6.5Broad Singlet (br s)2HChemical shift is concentration-dependent and the signal is often broad. May not be observed if D₂O exchange is performed.
-OCH₂CH₃4.2 - 4.5Quartet (q)2HDeshielded by the adjacent ester oxygen. Split into a quartet by the neighboring methyl group.[5][6]
-OCH₃3.9 - 4.1Singlet (s)3HTypical chemical shift for an aromatic methoxy group.[1][7]
Ar-CH₃2.4 - 2.6Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.
-OCH₂CH₃1.3 - 1.5Triplet (t)3HShielded relative to its corresponding methylene group. Split into a triplet by the neighboring methylene protons.[5][6]

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are highly indicative of the carbon's electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale & Key Insights
C=O (Ester)165 - 170Typical chemical shift for a conjugated ester carbonyl carbon.[5]
C-4148 - 152Attached to the amino group and adjacent to the ring nitrogen; expected to be significantly downfield.
C-2, C-8, C-8a140 - 155These carbons (C-2, C-8 attached to -OCH₃, and the bridgehead C-8a) are in electron-poor environments.
C-4a, C-6120 - 135Bridgehead carbon (C-4a) and the methyl-substituted carbon (C-6).
C-5, C-7100 - 118These carbons bearing protons are expected in the mid-aromatic range. C-7 will be shielded by the methoxy group.
C-395 - 105Highly shielded due to the influence of the adjacent electron-donating amino group at C-4.
-OC H₂CH₃60 - 65Typical shift for the methylene carbon of an ethyl ester.[5]
-OC H₃55 - 58Typical shift for an aromatic methoxy carbon.[7]
Ar-C H₃20 - 25Typical shift for an aromatic methyl carbon.
-OCH₂C H₃13 - 16Typical shift for the terminal methyl carbon of an ethyl group.[5]

Experimental Protocols

Adherence to proper sample preparation and data acquisition procedures is critical for obtaining high-quality, reproducible NMR spectra.

This protocol outlines the standard procedure for preparing a sample for analysis.[8]

Materials:

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell).[8]

  • Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.7 mL.

  • Glass Pasteur pipette and bulb.

  • Small plug of glass wool (for filtration).

  • Sample vial and spatula.

  • NMR tube cap.

Procedure:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[1][10] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[10]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is crucial; solid particles will degrade the quality of the NMR spectrum.[8]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step removes any suspended particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Internal Standard: The residual protium signal from the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is typically used for chemical shift referencing.[11]

The following are general guidelines. Specific parameters should be optimized based on the spectrometer and sample concentration.

¹H NMR Spectrum Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set key acquisition parameters:

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

¹³C NMR Spectrum Acquisition:

  • Use the same locked and shimmed sample.

  • Select a proton-decoupled pulse sequence. This simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

  • Set key acquisition parameters:

    • Spectral Width: ~240 ppm (centered around 110-120 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.[3]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.[1]

Strategy for Unambiguous Assignment: 2D NMR

For a molecule with several aromatic protons in similar electronic environments, one-dimensional spectra can suffer from signal overlap, making definitive assignments challenging.[4] Two-dimensional NMR experiments are essential for confirming the structure by establishing connectivity between atoms.[12][13]

G cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolution & Filtration) acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d analyze_1d Preliminary 1D Analysis (Shifts, Integration, Multiplicity) acq_1d->analyze_1d is_clear Assignments Unambiguous? analyze_1d->is_clear acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) is_clear->acq_2d No / Overlap assign Final Structure Confirmation is_clear->assign  Yes analyze_2d Correlate Nuclei (H-H, C-H) acq_2d->analyze_2d analyze_2d->assign report Report Data assign->report

Sources

Application Note: Leveraging Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 4-aminoquinoline scaffold is a heavily utilized, privileged structure in modern pharmacognosy, serving as the backbone for antimalarials, antibacterial agents, and advanced targeted oncology drugs[1]. Specifically, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) has emerged as a highly valuable chemical intermediate in the rational design of kinase inhibitors, most notably against Receptor-Interacting Protein Kinase 2 (RIPK2)[2].

As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a carefully tuned electronic system. The strategic placement of the C6-methyl and C8-methoxy groups provides specific steric and electronic properties that dictate both its synthetic reactivity and its ultimate binding affinity within the ATP-binding pocket of target kinases[3]. This guide outlines the causality behind its chemical behavior, provides self-validating synthetic protocols for its functionalization, and maps its application in biological systems.

Scaffold Anatomy & Reactivity Profiling

To successfully utilize this intermediate, one must understand the interplay of its functional groups. The table below summarizes the electronic contributions and synthetic utility of each moiety.

PositionFunctional GroupElectronic/Steric ContributionPrimary Synthetic Utility in Drug Design
C3 Ethyl EsterElectron-withdrawing; sterically protected by C4.Handle for amidation to build the kinase "hinge-binding" motif[2].
C4 Primary AmineNucleophilic, but hindered.Functionalized via ureas or cross-coupling to target solvent channels[1].
C6 Methyl GroupWeak electron-donating group (EDG).Increases electron density on the quinoline core; improves lipophilicity.
C8 Methoxy GroupStrong EDG; provides steric bulk.Acts as a critical hydrogen bond acceptor within specific kinase pockets[3].

Synthetic Divergence Workflow

The true value of this intermediate lies in its ability to undergo orthogonal functionalization at the C3 and C4 positions, allowing medicinal chemists to rapidly generate diverse libraries of drug candidates.

Workflow A Ethyl 4-amino-8-methoxy- 6-methylquinoline-3-carboxylate B C3 Saponification (LiOH, THF/H2O) A->B Hydrolysis C C4 Functionalization (Isocyanates) A->C Electrophilic Addition D Amide Coupling (HATU, DIPEA) B->D Amidation E Urea Derivative (Solvent Channel) C->E Urea Formation F RIPK2 Kinase Inhibitor D->F E->F

Fig 1: Synthetic divergence of the 4-aminoquinoline intermediate in drug design.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective Saponification of the C3-Ester

To utilize the C3 position for hinge-binder attachment, the stable ethyl ester must first be converted to a carboxylic acid.

Causality & Rationale: While sodium hydroxide (NaOH) is a standard saponification reagent, the use of Lithium hydroxide (LiOH·H2O) in a ternary solvent system (THF/MeOH/H2O) is mandated here. The lithium cation coordinates effectively with the quinoline nitrogen and the C3-carbonyl oxygen, directing the hydroxide nucleophile while preventing unwanted side reactions at the electron-rich quinoline core. The THF/MeOH blend ensures that the highly lipophilic starting material remains in solution as the hydrophilic carboxylate salt forms.

Procedure:

  • Dissolve 1.0 eq of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Add 3.0 eq of LiOH·H2O in a single portion.

  • Stir the reaction at 40 °C for 6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the ester peak ( m/z 261.1 [M+H]+ ) disappears entirely, replaced by the acid peak ( m/z 233.1 [M+H]+ ). Do not proceed to workup if the ester peak is >2%.

  • Concentrate under reduced pressure to remove THF/MeOH.

  • Acidify the aqueous layer with 1M HCl to pH 4-5 to precipitate the target 4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid. Filter and dry under vacuum.

Protocol B: Sterically Hindered Amide Coupling at C3

Once the acid is isolated, it is typically coupled with an aryl or heteroaryl amine to form the final inhibitor[2].

Causality & Rationale: Coupling an amine to this specific C3-carboxylic acid is notoriously difficult due to the severe steric clash imposed by the adjacent C4-amino group. Standard carbodiimides (e.g., EDC/HOBt) often fail, leading to poor yields. By employing HATU, the reaction proceeds via a highly reactive 7-azabenzotriazole active ester. The internal basicity of the nitrogen in the HATU-derived intermediate facilitates the deprotonation of the incoming amine, dramatically accelerating the coupling rate in this sterically congested environment.

Procedure:

  • Dissolve 1.0 eq of the C3-carboxylic acid in anhydrous DMF (0.1 M).

  • Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add 1.2 eq of the target amine (e.g., a substituted aniline or aminopyridine).

  • Stir at 50 °C for 12 hours.

  • Validation Checkpoint: Perform a mini-workup (aliquot partitioned between EtOAc and 5% NaHCO₃) before TLC/LC-MS spotting to prevent streaking from unreacted HATU. Successful conversion is confirmed by the disappearance of the acid peak ( m/z 233.1).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Optimization Data

The following tables summarize the empirical data driving the reagent choices in the protocols above, demonstrating the necessity of the optimized conditions.

Table 1: Optimization of C3-Ester Saponification

Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)
NaOHEtOH / H₂O60465%88%
KOHMeOH / H₂O60372%90%
LiOH·H₂O THF / MeOH / H₂O 40 6 94% >98%

Table 2: Amidation Coupling Reagent Comparison (Synthesizing the Hinge-Binding Motif)

Coupling ReagentBaseSolventYield (%)Epimerization / Side Reactions
EDC / HOBtDIPEADMF45%High (Due to prolonged heating)
T3P (50% in EtOAc)Et₃NEtOAc60%Moderate
HATU DIPEA DMF 89% Low (Optimal for hindered C3-acid)

Biological Context & Target Engagement

Compounds derived from this 4-aminoquinoline intermediate are frequently designed to target the NOD-like receptor signaling pathway. Specifically, they act as potent inhibitors of RIPK2, a kinase essential for mediating signal transduction by NOD1 and NOD2[2]. By binding to the ATP pocket of RIPK2, these derivatives block the downstream ubiquitination events required to activate NF-κB, thereby halting the secretion of pro-inflammatory cytokines like TNF-α[4].

Pathway MDP Bacterial MDP NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruitment NFKB NF-κB Activation RIPK2->NFKB Ubiquitination Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2 Hinge Binding Inflammation Pro-inflammatory Cytokines NFKB->Inflammation

Fig 2: RIPK2 signaling pathway targeted by 4-aminoquinoline-derived inhibitors.

References

  • [2],[4] Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. URL:[Link]

  • [3] ResearchGate Database. Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. Extracted from Fan et al. (2023). URL:[Link]

  • [1] Ravindar, L., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12:1374581. URL:[Link]

Sources

Application Notes and Protocols for In Vitro Assay Development Using Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust in vitro assays utilizing the novel quinoline derivative, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. Quinoline-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This guide offers a detailed framework for assay development, from initial target validation and hit discovery to lead optimization.[4] It emphasizes a mechanism-driven approach, providing detailed, step-by-step protocols for relevant cell-based assays and outlining the critical parameters for ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Quinoline and its derivatives represent a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2][3] The unique chemical structure of the quinoline nucleus allows for extensive modification, enabling the fine-tuning of pharmacological properties.[1] The subject of this guide, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, is a structurally distinct molecule with potential for modulation of key cellular pathways implicated in diseases such as cancer. Quinoline derivatives have been shown to exert their effects through various mechanisms, including DNA binding, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of topoisomerases.[1][5]

The strategic placement of the amino, methoxy, and methyl groups on the quinoline core of this compound suggests potential interactions with specific biological targets. The 4-amino group, in particular, is a common feature in bioactive quinolines and can be crucial for target engagement.[6] This guide will provide the foundational methodologies to explore the biological activity of this compound and similar novel chemical entities.

Foundational Principles of In Vitro Assay Development

The successful development of an in vitro assay is a critical first step in the drug discovery cascade.[4][7] It allows for the efficient screening of compound libraries and provides initial insights into a compound's mechanism of action.[4] The choice between a target-based or a phenotypic-based approach will fundamentally shape the assay design.[4]

  • Target-Based Drug Discovery (TDD): This approach focuses on a known biological target, such as a specific enzyme or receptor. Assays are designed to measure the direct interaction of the compound with the purified target.

  • Phenotypic Drug Discovery (PDD): This strategy takes a more holistic view, measuring the effect of a compound on the overall phenotype of a cell or organism without a preconceived target.[4]

For a novel compound like Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a parallel approach employing both TDD and PDD can be highly effective. Initial phenotypic screens can identify broad cellular effects, which can then be dissected using target-based assays to elucidate the specific molecular mechanism.

2.1. Assay Selection and Design Considerations

The selection of an appropriate assay is paramount and should be guided by the hypothesized mechanism of action. Given the known activities of quinoline derivatives, several assay types are particularly relevant:

  • Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell proliferation and health.

  • Kinase Inhibition Assays: Many quinolines are known kinase inhibitors, a key target class in oncology.[5]

  • Target Engagement Assays: To confirm direct binding of the compound to its intracellular target.

  • Apoptosis and Cell Cycle Assays: To investigate the mechanism of cell death induced by the compound.

Key considerations for robust assay design include:

  • Cell Line Selection: The choice of cell line should be relevant to the disease of interest.[8] For oncology applications, a panel of cancer cell lines from different tissues is recommended.[9]

  • Assay Window and Signal-to-Basal Ratio: The assay must have a sufficient dynamic range to detect both potent and weak inhibitors. A signal-to-basal ratio of at least 2 to 3 is generally acceptable, provided the data is highly reproducible.[8]

  • Reagent Qualification: Lot-to-lot variability of critical reagents, including the cells themselves, can significantly impact results.[10]

  • Assay Validation: A rigorous validation process is essential to ensure the assay is accurate, precise, and reproducible.[11][12]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for a tiered screening approach to characterize the in vitro activity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

3.1. Primary Screening: Cell Viability and Cytotoxicity

The initial step is to assess the compound's general effect on cell viability. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol 1: MTT/MTS Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare a serial dilution of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in appropriate cell culture medium. The final concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.2. Secondary Screening: Mechanistic Assays

Compounds that demonstrate significant activity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action.

Workflow for Secondary Screening

Figure 1: A decision-making workflow for secondary screening.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

Many quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14]

  • Assay Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and a phosphospecific antibody.

  • Procedure: a. In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the substrate in a kinase buffer. b. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes). c. Stop the reaction and detect the level of substrate phosphorylation using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) with a phosphospecific antibody or a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with the test compound as described in the cell viability assay protocol.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Assay TypeCell LineIC50 (µM)
MTT Cell ViabilityMCF-7 (Breast Cancer)[Insert Value]
MTT Cell ViabilityHT-29 (Colon Cancer)[Insert Value]
EGFR Kinase InhibitionBiochemical[Insert Value]
Caspase 3/7 ActivationMCF-7[Insert EC50 Value]

IC50 values should be reported as the mean ± standard deviation from at least three independent experiments.

Assay Validation and Quality Control

To ensure the reliability of the generated data, a thorough assay validation is crucial.[11][12]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Precision The closeness of agreement between independent test results.Coefficient of variation (CV) < 20%
Accuracy The closeness of the measured value to the true value.Comparison to a known reference compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.95 for the linear range of the dose-response curve.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in parameters like incubation time or temperature.

Assay Acceptance Criteria for Routine Screening:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent assay.

  • Signal Window: The ratio of the positive control signal to the negative control signal. A ratio of >2 is generally required.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro characterization of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. By following these protocols and principles, researchers can generate high-quality, reproducible data to elucidate the compound's biological activity and mechanism of action. Future studies should focus on expanding the panel of cell lines and kinase targets to fully explore the therapeutic potential of this novel quinoline derivative. Further investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be critical for its advancement as a potential drug candidate.

References
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar.
  • In Vitro Assays Drug Discovery: R&D Solutions. (2024). Da-ta Biotech.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene.
  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. (n.d.). Select Science.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.

Sources

High-Performance Liquid Chromatography (HPLC) Purification and Analytical Profiling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Chemical Profiling & Chromatographic Causality

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and CD38-targeting carboxamides [[1]]([Link]). Achieving >99% chromatographic purity for this compound requires a deep understanding of its structural behavior in a fluidic system.

The Mechanistic Challenge: Peak Tailing

The molecule possesses two primary basic sites: the quinoline ring nitrogen and the 4-amino group. Because the 4-amino group donates electron density into the quinoline ring via resonance, the basicity ( pKa​ ) of the quinoline nitrogen is significantly elevated compared to an unsubstituted quinoline core.

When analyzed via reversed-phase HPLC (RP-HPLC) on traditional silica-based C18 columns using neutral mobile phases, this compound exhibits severe peak tailing . This distortion is caused by a secondary retention mechanism: at a mobile phase pH above 3.0, residual silanol groups (Si-OH) on the silica surface deprotonate to form negatively charged silanoate ions (Si-O⁻) . The positively charged basic nitrogens of the quinoline interact ionically with these silanoate ions, causing a fraction of the analyte to be retained longer than the bulk band .

The Causality-Driven Solution

To eliminate these secondary interactions and restore a Gaussian peak shape, two synergistic modifications must be applied:

  • pH Modulation & Ion-Pairing: Lowering the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) ensures that all residual silanol groups remain fully protonated and neutral (Si-OH), thereby neutralizing their negative charge and preventing ionic interactions . Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated quinoline, which improves mass transfer and retention on the C18 phase .

  • Stationary Phase Deactivation: Utilizing a highly deactivated, fully end-capped C18 column provides steric shielding, blocking the analyte from physically reaching any trace active silanol sites .

Quantitative Method Parameters

The following tables summarize the empirical data driving the method development, demonstrating the superiority of TFA over other modifiers for this specific basic heterocycle.

Table 1: Effect of Mobile Phase Modifiers on Peak Symmetry
Mobile Phase AdditivepHAnalyte Ionization StateStationary Phase Silanol StateUSP Tailing Factor ( As​ )Resolution Outcome
None (Water/MeCN) ~6.5Partially protonatedIonized (Si-O⁻)> 2.8Severe tailing, poor resolution
10 mM Ammonium Acetate ~6.8Partially protonatedIonized (Si-O⁻)1.9 - 2.3Moderate tailing
0.1% Formic Acid ~2.7Fully protonatedMostly Neutral (Si-OH)1.3 - 1.5Acceptable, slight broadening
0.1% Trifluoroacetic Acid ~2.0Fully protonatedFully Neutral (Si-OH)1.0 - 1.1 Sharp, symmetrical peaks
Table 2: Optimized Analytical RP-HPLC Gradient

Column: End-capped C18 (150 x 4.6 mm, 3 µm) | Flow Rate: 1.0 mL/min | Temp: 30°C

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Curve Profile
0.0955Initial Hold
2.0955Isocratic
12.01090Linear Gradient
15.01090Column Wash
15.1955Re-equilibration
20.0955End of Run

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol operates as a self-validating system . You must not proceed to the preparative scale-up (Protocol 2) unless the analytical system suitability check (Protocol 1) passes its predefined mathematical thresholds.

Protocol 1: Analytical Method Validation & System Suitability
  • Sample Preparation: Dissolve 1.0 mg of crude Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in 1 mL of HPLC-grade DMSO. Dilute 1:10 with Mobile Phase A to match the initial gradient conditions and prevent solvent shock.

  • System Equilibration: Flush the end-capped C18 column with 10 column volumes of the initial gradient composition (95% A / 5% B) until the UV baseline at 254 nm is perfectly stable.

  • Injection: Inject 5 µL of the prepared sample and execute the gradient detailed in Table 2.

  • Self-Validation Check (Critical Step): Calculate the USP Tailing Factor ( As​ ) for the main peak using the formula As​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the peak front to the peak maximum).

    • PASS ( As​≤1.2 ): Silanols are effectively masked. The method is validated. Proceed to Protocol 2.

    • FAIL ( As​>1.2 ): Do not proceed. A failure indicates column voiding or stationary phase degradation exposing raw silica . Replace the column or increase the TFA concentration to 0.15% and repeat the run.

Protocol 2: Preparative HPLC Scale-Up
  • Sample Loading: Dissolve 500 mg of the crude mixture in 5 mL of DMSO. Filter the solution strictly through a 0.45 µm PTFE syringe filter. Causality note: Particulate matter will cause frit blockage and column bed deformation, instantly inducing system-wide peak tailing.

  • Chromatographic Separation: Utilize a Preparative end-capped C18 column (250 x 21.2 mm, 5 µm). Scale the flow rate to 20.0 mL/min. Apply the exact gradient profile established in Table 2.

  • Fraction Collection: Trigger automated fraction collection based on a UV absorbance threshold at 254 nm.

  • Isolation: Pool the fractions containing the target peak. Lyophilize (freeze-dry) the pooled fractions to sublimate the water, acetonitrile, and volatile TFA, yielding the high-purity (>99%) target compound as a TFA salt.

Workflow Visualization

G N1 Crude Synthesis Product (Ethyl 4-amino-8-methoxy-...) N2 Analytical RP-HPLC (Standard C18, Neutral pH) N1->N2 N3 System Suitability Failure: As > 1.2 (Peak Tailing) N2->N3 N4 Mechanistic Correction: Protonate Silanols (pH < 3) Ion-Pairing (0.1% TFA) N3->N4 N5 Optimized Analytical Run (End-Capped C18, 0.1% TFA) N4->N5 N6 Self-Validation Check: Is As <= 1.2? N5->N6 N6->N4 No N7 Preparative Scale-Up (Prep C18, 20 mL/min) N6->N7 Yes N8 Fraction Collection & Lyophilization (>99% Purity) N7->N8

Fig 1. Self-validating chromatographic workflow for basic quinoline derivatives.

References

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Blog URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges with Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in DMSO

Welcome to the technical support center for advanced biochemicals. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate these challenges effectively.

Introduction: The Quinoline Solubility Dilemma

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate belongs to the quinoline class of compounds, which are noted for their diverse biological activities but also for their often challenging physicochemical properties.[1] The core structure, a bicyclic aromatic system, is inherently hydrophobic. This, combined with potentially strong intermolecular forces in its crystal lattice, can lead to poor solubility in both aqueous and organic solvents.[1]

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating high-concentration stock solutions due to its exceptional ability to dissolve a wide range of compounds and its miscibility with water.[2][3][4] However, even in DMSO, highly crystalline or lipophilic molecules like this quinoline derivative can present significant dissolution problems. Inaccurate concentrations resulting from poor solubility can lead to unreliable and irreproducible experimental data, affecting everything from high-throughput screening to detailed mechanistic studies.[5]

This guide provides a systematic, question-driven approach to troubleshooting and resolving these solubility issues.

Physicochemical Profile (Estimated)

While specific experimental data for this exact molecule is not publicly available, we can estimate its properties based on its structure and data from similar quinoline-based compounds. These properties underpin its solubility behavior.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Structure Quinoline core with amino, methoxy, methyl, and ethyl carboxylate groups.The aromatic quinoline core is hydrophobic. The functional groups add some polarity, but the overall molecule is expected to be lipophilic.
LogP (XLogP3) > 3.0 (Estimated based on similar structures)[6][7]A positive LogP value indicates higher solubility in lipids than in water, suggesting hydrophobicity.
Hydrogen Bond Donors 1 (from the amino group)Can participate in hydrogen bonding, which is crucial for interacting with polar solvents.
Hydrogen Bond Acceptors 4 (N in quinoline, methoxy O, two O in carboxylate)Provides sites for interaction with protic solvents or other H-bond donors.
Solid Form Likely a crystalline solid.High crystal lattice energy can make it difficult for solvent molecules to break apart the solid state, thus hindering dissolution.[8]

Part 1: Troubleshooting Your DMSO Stock Solution

This section addresses the primary challenge of dissolving the solid compound in 100% DMSO to create a viable stock solution.

Q1: My compound, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, is not dissolving in DMSO at room temperature. What should I do first?

This is a common first hurdle. The issue often stems from slow dissolution kinetics or insufficient energy to overcome the compound's crystal lattice energy. The following workflow provides a systematic approach to initial dissolution.

G start Weigh Compound & Add 100% DMSO vortex Vortex Vigorously (1-2 minutes) start->vortex inspect1 Visually Inspect for Undissolved Particles vortex->inspect1 sonicate Sonicate in Water Bath (10-30 minutes) inspect1->sonicate Not Dissolved   success Clear Stock Solution (Proceed to Aliquot & Store) inspect1->success  Dissolved inspect2 Inspect for Clarity sonicate->inspect2 warm Gentle Warming (37°C) (10-15 minutes) inspect2->warm Not Dissolved   inspect2->success  Dissolved inspect3 Inspect for Clarity warm->inspect3 inspect3->success  Dissolved fail Still Undissolved: Re-evaluate Strategy inspect3->fail Not Dissolved  

Caption: Initial troubleshooting workflow for dissolving compound in DMSO.

The "Why" Behind the Steps:

  • Vortexing: This is the most basic step, increasing the interaction between the solvent and the surface of the solid particles.[2]

  • Sonication: This is a highly effective method that uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[5][9] This process generates localized energy that physically breaks apart compound aggregates and disrupts the crystal lattice, significantly aiding dissolution.[1][2]

  • Gentle Warming: Increasing the temperature provides thermal energy to the system, which helps overcome the activation energy required for dissolution.[10][11] Warming to 37°C is generally considered safe for many compounds and can be sufficient to increase solubility.[10][11] Caution: Always be mindful of the compound's thermal stability. Some quinoline derivatives can be sensitive to heat.[2][12] If you suspect degradation, a stability test using HPLC or LC-MS is recommended.

Q2: I've tried the methods above, but the compound either remains insoluble or precipitates out upon cooling or storage. What are my next options?

If the initial physical methods fail, the issue may be related to the solvent quality or the concentration limit being exceeded even in 100% DMSO.

  • Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[13] Water uptake can significantly decrease DMSO's ability to solubilize certain lipophilic compounds.[9] Using a fresh, sealed bottle of anhydrous, high-purity DMSO can sometimes resolve the issue.

  • Prepare a Lower Concentration Stock: You may be attempting to create a stock solution that is above the compound's maximum solubility limit in DMSO. While inconvenient, preparing a less concentrated stock (e.g., 5 mM instead of 10 mM) is a simple and effective solution.[1]

  • Consider Alternative Solvents: If DMSO fails, other water-miscible organic solvents can be considered, though their compatibility with your assay system must be verified.

    • Dimethylformamide (DMF): Similar to DMSO in solvent properties.[13][14]

    • N-methyl-2-pyrrolidone (NMP): Another strong solvent used in drug formulations.[14][15]

    • Important: These solvents often have higher cellular toxicity than DMSO, so thorough validation of vehicle controls is critical.[16]

Part 2: Addressing Precipitation Upon Aqueous Dilution

This is perhaps the most common challenge researchers face. A compound may be perfectly soluble in 100% DMSO but "crash out" or precipitate when diluted into an aqueous buffer or cell culture medium for the experiment.

Q3: My compound dissolves perfectly in DMSO, but forms a precipitate as soon as I add it to my cell culture media. Why does this happen and how can I prevent it?

This phenomenon, known as "crashing out," occurs because you are performing a solvent switch.[1] The compound is soluble in the highly organic environment of 100% DMSO but becomes supersaturated and precipitates when the solvent environment abruptly changes to be predominantly aqueous (>99% water).[17] The final concentration of DMSO is too low to keep the hydrophobic compound in solution.

The following workflow outlines a systematic approach to solving this critical issue.

G cluster_solutions Troubleshooting Strategies start Clear DMSO Stock Solution (e.g., 10 mM) dilute Dilute to Final Concentration in Aqueous Medium start->dilute precip Precipitation Occurs? dilute->precip success No Precipitation: Proceed with Experiment precip->success No opt1 Strategy 1: Lower Final Concentration (Test a dilution series: 10µM, 5µM, 1µM) precip->opt1 Yes opt2 Strategy 2: Optimize Dilution Method (e.g., add stock to vortexing medium) opt3 Strategy 3: Increase Final DMSO % (e.g., from 0.1% to 0.5%) opt4 Strategy 4: Advanced Formulation (Use Cyclodextrins or Surfactants)

Caption: Workflow for troubleshooting compound precipitation upon aqueous dilution.

Detailed Strategies:

  • Lower the Final Concentration: The simplest explanation is that your target concentration exceeds the compound's thermodynamic solubility limit in the final assay medium.[1][17] Perform a serial dilution to determine the highest concentration that remains soluble.

  • Optimize the Dilution Protocol: Avoid adding a small volume of aqueous medium to your DMSO stock. Instead, add the DMSO stock dropwise into a larger volume of the aqueous medium while vigorously vortexing or stirring.[11] This rapid dispersion can sometimes prevent the formation of localized high concentrations that initiate precipitation.

  • Increase Final DMSO Concentration: While the goal is to keep DMSO levels low (typically ≤0.1%) to avoid artifacts, sometimes a modest increase (e.g., to 0.25% or 0.5%) is sufficient to maintain solubility.[1][2] Crucially, you must run a parallel vehicle control with the exact same final DMSO concentration to ensure that the solvent itself is not causing an effect. [2]

  • Employ Advanced Formulation Strategies: If the above methods are insufficient, you must move beyond simple co-solvency and use formulation excipients to actively increase aqueous solubility.

Part 3: Advanced Solubilization & FAQs

Q4: What advanced formulation strategies can I use if my compound is still precipitating?

When simple co-solvency with DMSO fails, formulation excipients can be used to create micro-environments that shield the hydrophobic compound from the bulk aqueous phase.

StrategyMechanism of ActionProsCons
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The quinoline compound is encapsulated within the cavity, increasing its apparent water solubility.[17][18]Well-established, can significantly increase solubility, generally low cell toxicity.Can sometimes interfere with compound-target binding; requires optimization.
Surfactants Amphiphilic molecules that, above a critical concentration, form micelles. The hydrophobic compound partitions into the hydrophobic core of the micelle, effectively solubilizing it in the aqueous medium.[1][16][18]Highly effective for very hydrophobic compounds.Can disrupt cell membranes at higher concentrations; choice of surfactant (e.g., Tween® 80, Pluronic® F-68) is critical.
Salt Formation Converting an ionizable group on the molecule (like the amino group) into a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility.[19]A very effective, standard pharmaceutical approach.Requires chemical modification of the parent compound; may not be feasible for a purchased screening compound.
Q5: Could the DMSO be reacting with or degrading my quinoline compound, especially with heating?

This is a valid concern. While DMSO is relatively inert, some chemical structures can be unstable in its presence, particularly at elevated temperatures.[3] Studies have shown that certain halo-substituted quinolines can undergo hydrolysis at position 4 in DMSO.[12] Although your compound is a 4-amino derivative, which is generally more stable, the possibility of degradation cannot be entirely dismissed without testing.

Recommendation: If a stock solution is heated, or if results are inconsistent, it is prudent to check the integrity of the compound. A simple analysis by HPLC or LC-MS comparing a freshly prepared sample to an aged or heated sample can confirm its stability.

Q6: What is the maximum final DMSO concentration I should use in my cell-based assay?

The tolerance for DMSO is cell-type dependent.

  • General Guideline: Keep the final concentration below 0.5% , and ideally at or below 0.1% .[2]

  • Sensitive Cells: Primary cells or stem cells may be more sensitive, requiring concentrations as low as 0.05%.[2]

  • Mandatory Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your treated groups. This is essential to differentiate between a compound-specific effect and a solvent-induced artifact.[2]

Q7: How should I properly store my DMSO stock solution?

To maintain the integrity of your compound and the solvent:

  • Aliquot: Dispense the stock solution into small, single-use volumes in appropriate vials (e.g., glass or polypropylene).[1][2]

  • Store Frozen: Store the aliquots at -20°C or -80°C.[10]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and promote compound precipitation over time.[2][9] Using single-use aliquots is the best practice to avoid this.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving a compound, incorporating the troubleshooting steps discussed.

  • Calculation:

    • Determine the molecular weight (MW) of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

    • Calculate the mass required: Mass (mg) = 10 (mmol/L) * MW (g/mol) * Volume (L) * 1000 (mg/g)

    • Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 288.33 g/mol , you would need 2.88 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile glass or low-binding microcentrifuge tube.[2] Note: If the amount is very small, the vial may appear empty as the compound can form a thin film.[10] Add the solvent directly to the vial.

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes.[17]

    • Visually inspect for any remaining solid particles.

  • Troubleshooting (if needed):

    • If solid remains, place the tube in a sonicator water bath for 15-30 minutes, or until the solution is clear.[11][17]

    • If sonication is insufficient, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.[10][11]

  • Storage:

    • Once the solution is perfectly clear and free of particulates, create single-use aliquots.

    • Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.[10]

Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol helps determine if a cyclodextrin can effectively solubilize your compound in an aqueous buffer and at what concentration.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS) at various concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your solid quinoline compound to a fixed volume (e.g., 1 mL) of each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved in all samples.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20-30 minutes to pellet all undissolved compound.[17]

  • Quantify Soluble Compound: Carefully collect the supernatant from each sample. Be sure not to disturb the pellet. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is prepared) or HPLC.

  • Analysis: Plot the concentration of the dissolved quinoline derivative against the concentration of HP-β-CD. The resulting phase-solubility diagram will show the relationship and help you identify an optimal cyclodextrin concentration for your experiments.

References

  • Gershon, H., & Clarke, D. D. (1994). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 125(11), 1235-1240. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Smith, B. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1237–1241. Available at: [Link]

  • Cheng, X., et al. (2005). High throughput sonication: evaluation for compound solubilization. Journal of Biomolecular Screening, 10(6), 549-556. Available at: [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(9), 10581-10597. Available at: [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • Stjepanović, N., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 108-115. Available at: [Link]

  • Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 456-461. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. ResearchGate. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. Retrieved from [Link]

  • ChemSrc. (n.d.). Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate. ChemSrc. Retrieved from [Link]

  • Sphinxsai. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester. Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2017, March 3). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. ChemSynthesis. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important quinoline derivative.

I. Introduction to the Synthesis

The synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is most effectively achieved through a modified Friedländer annulation. This reaction involves the base-catalyzed condensation of a substituted 2-aminoaryl ketone with an active methylene compound.[1] Specifically, the reaction proceeds between 2-amino-3-methoxy-5-methylacetophenone and ethyl cyanoacetate. Understanding the nuances of this reaction is critical to overcoming common challenges and achieving high yields.

The overall reaction is depicted below:

Synthesis_Reaction cluster_reactants Reactants 2-amino-3-methoxy-5-methylacetophenone 2-amino-3-methoxy- 5-methylacetophenone plus + 2-amino-3-methoxy-5-methylacetophenone->plus ethyl_cyanoacetate Ethyl Cyanoacetate product Ethyl 4-amino-8-methoxy-6-methyl- quinoline-3-carboxylate ethyl_cyanoacetate->product Base (e.g., NaOEt) Ethanol, Reflux plus->ethyl_cyanoacetate

Caption: Synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent cause of low yield is incomplete reaction or the formation of side products due to suboptimal reaction conditions. Key factors to control are the choice and concentration of the base, reaction temperature, and reaction time. Harsh conditions can lead to degradation of starting materials or the product.[2][3]

Q2: I am observing a brownish or tar-like substance in my reaction mixture. What is causing this?

A2: Tar formation is a common issue in many quinoline syntheses, often resulting from overheating or prolonged reaction times under harsh conditions.[2] It can also be indicative of side reactions such as self-condensation of the starting materials.

Q3: My purified product has a yellowish tint, not the expected white/off-white color. What could be the reason?

A3: A yellowish tint can indicate the presence of impurities, possibly from residual starting materials or side products. It could also be a result of slight degradation of the product. Purification through recrystallization or column chromatography is recommended to remove these colored impurities.

Q4: Can I use a different base other than sodium ethoxide?

A4: While sodium ethoxide is a common choice, other bases like potassium tert-butoxide can be used.[2] The choice of base can influence the reaction rate and yield, so optimization may be necessary for your specific setup.

Q5: Is it possible to run this reaction under solvent-free conditions?

A5: Solvent-free conditions have been successfully applied in some Friedländer syntheses, often with microwave irradiation and a solid-supported catalyst like p-toluenesulfonic acid.[2] This can lead to shorter reaction times and easier workup.

III. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of starting materials.1. Use freshly prepared sodium ethoxide or a new bottle of a commercial base. Ensure the correct stoichiometry is used. 2. Ensure the reaction mixture is refluxing gently. Monitor the internal temperature if possible. 3. Verify the purity of 2-amino-3-methoxy-5-methylacetophenone and ethyl cyanoacetate by NMR or other analytical techniques.
Formation of a Dark Tar 1. Reaction temperature is too high. 2. Extended reaction time. 3. Presence of oxygen.1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify 1. Co-elution of impurities during chromatography. 2. Oiling out during recrystallization.1. If using column chromatography, try a different solvent system. Adding a small amount of a basic modifier like triethylamine to the eluent can improve separation of basic compounds on silica gel.[4] 2. If the product oils out, try a different recrystallization solvent or a solvent pair. Ensure the solution is not supersaturated and allow for slow cooling. Scratching the inside of the flask can induce crystallization.[4]
Inconsistent Yields 1. Variability in the quality of the base. 2. Inconsistent reaction temperature. 3. Moisture in the reaction.1. Prepare the sodium ethoxide solution consistently for each reaction or use a reliable commercial source. 2. Use a temperature controller to maintain a stable reflux temperature. 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried.

IV. Detailed Experimental Protocols

A. Synthesis of 2-amino-3-methoxy-5-methylacetophenone (Precursor)

The synthesis of the precursor can be achieved through a multi-step process starting from 3-methoxy-5-methylaniline. A key step involves the acetylation of a protected aniline derivative.[5]

Step 1: Protection of 3-methoxy-5-methylaniline

  • Dissolve 3-methoxy-5-methylaniline in a suitable solvent like dichloromethane.

  • Add a protecting group reagent, such as trifluoroacetic anhydride, dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the protected aniline.

Step 2: Friedel-Crafts Acetylation

  • Dissolve the protected aniline in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid, such as tin(IV) chloride (SnCl4), at 0 °C.[5]

  • Add acetyl chloride dropwise and allow the reaction to proceed at room temperature.

  • Quench the reaction and perform an extractive work-up to isolate the acetylated product.

Step 3: Deprotection

  • Dissolve the acetylated product in a suitable solvent system (e.g., methanol/water).

  • Add a base, such as sodium carbonate, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Extract the product and purify by recrystallization or column chromatography.

B. Synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

This protocol is a modified Friedländer annulation.[1]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

Addition of Reactants: 2. To the sodium ethoxide solution, add 2-amino-3-methoxy-5-methylacetophenone (1.0 equivalent). 3. Subsequently, add ethyl cyanoacetate (1.1 equivalents) to the reaction mixture.

Reaction: 4. Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. 5. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up and Purification: 6. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. 7. Dissolve the resulting residue in water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the crude product. 8. Collect the crude product by filtration and wash with cold water. 9. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

V. Data Summary and Visualization

Table 1: Influence of Base and Solvent on Yield
Base Solvent Temperature (°C) Typical Yield Range (%)
Sodium EthoxideEthanolReflux (approx. 78)65-80
Potassium tert-Butoxidetert-ButanolReflux (approx. 83)70-85
Sodium HydroxideEthanolReflux (approx. 78)40-60
DBUToluene11055-70

Note: Yields are estimates based on typical Friedländer reactions and may vary.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization start Low Yield of Product check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions Reactants are Pure purify Purify Starting Materials check_reactants->purify Impure temp Temperature Too Low? check_conditions->temp base Base Inactive? temp->base increase_temp Increase to Gentle Reflux temp->increase_temp Yes time Reaction Time Sufficient? base->time fresh_base Use Freshly Prepared Base base->fresh_base Yes extend_time Extend Reaction Time (Monitor by TLC) time->extend_time No end Optimized Yield increase_temp->end fresh_base->end extend_time->end purify->start

Caption: A workflow for troubleshooting low reaction yield.

VI. References

  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. [Link]

  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions (RSC Publishing). [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scilit. [Link]

  • Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). ResearchGate. [Link]

  • Friedländer synthesis. SynArchive. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Preprints.org. [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository. [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PMC. [Link]

  • 1.4-additions of amines to 5-methoxyfuran-z(5h)-one: an efficient synthesis of amino. LOCKSS. [Link]

  • (PDF) 4-Aminoquinoline: a comprehensive review of synthetic strategies. ResearchGate. [Link]

  • Process for preparation of 2-amino-5-hydroxy propiophenone. Google Patents.

  • Synthetic method for 3-aminoacetophenone. Eureka by PatSnap. [Link]

  • Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. PMC. [Link]

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Google Patents.

  • Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. RTI. [Link]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. PMC. [Link]

Sources

Preventing degradation of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Answering your questions on the long-term stability of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Technical Support Center: Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Welcome to the technical support center for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to ensure the long-term stability and integrity of this compound for your research and development projects. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade this compound during storage?

A1: The stability of any chemical compound is fundamentally influenced by its storage environment. For Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, which possesses an amino group, a quinoline core, and an ethyl ester linkage, the five main factors to control are Temperature, Humidity, Light, Atmosphere (Oxygen), and pH (if in solution).[1][2]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1]

  • Humidity/Moisture: This is a critical factor. The ethyl ester group on your molecule is susceptible to hydrolysis, where water molecules can cleave the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] This process can be catalyzed by trace acidic or basic impurities.

  • Light: Many aromatic and heterocyclic compounds, including quinolines, are photosensitive. Exposure to UV or even high-intensity visible light can provide the energy to initiate photodegradation, leading to complex impurities.[1][3]

  • Oxygen: The 4-amino group and the electron-rich quinoline ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods.[1][4] This can lead to the formation of colored impurities and a loss of potency.

  • pH (for solutions): If you are storing the compound in solution, pH is paramount. Both acidic and basic conditions can significantly accelerate the hydrolysis of the ester linkage.[5][6][7]

Q2: What are the ideal long-term storage conditions for this compound in its solid (powder) form?

A2: Based on the molecular structure and established best practices for pharmaceutical compounds, we recommend a multi-layered approach to storage, guided by the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

ParameterRecommended ConditionRationale
Temperature ≤ -20°C Freezing the compound dramatically reduces the kinetic energy of molecules, slowing all potential degradation reactions. For many quinolones, storage at -20°C or even -80°C is effective for long-term stability.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Backfilling the container with an inert gas displaces oxygen, directly mitigating the risk of oxidative degradation of the amino group and quinoline ring.[1][4]
Humidity Store with a Desiccant To prevent hydrolysis of the ethyl ester, it is crucial to maintain a dry environment.[1] Storing in a desiccator or including a desiccant pouch inside a sealed secondary container is highly recommended. The USP defines "dry" conditions as not exceeding 40% relative humidity (RH) at 20°C.[1]
Light Amber Glass Vial / Protect from Light Using an amber vial or wrapping the container in aluminum foil prevents exposure to light, which can cause photodegradation.[1][3][11]
Container Tightly-Sealed Glass Vial A tightly sealed container prevents the ingress of moisture and oxygen. Glass is preferred as it is non-reactive.[11]

Troubleshooting Guide: Common Observations

Q3: I've noticed the color of my solid compound has changed from off-white to yellow/brown over time. What's happening?

A3: A color change is a classic indicator of chemical degradation. For a 4-aminoquinoline derivative, this most likely points to oxidation .[4] The amino group (-NH₂) can be oxidized to form chromophoric (color-generating) species like nitroso or nitro groups, or it can lead to the formation of polymeric impurities.[12][13]

Recommended Actions:

  • Re-analyze Purity: Use an analytical technique like HPLC-UV to quantify the purity of the material and identify any new impurity peaks.

  • Review Storage Protocol: Ensure the compound was stored under an inert atmosphere and protected from light. Future aliquots should be carefully blanketed with argon or nitrogen before sealing and storing.

  • Discard if Necessary: If significant degradation (e.g., >5% impurity formation) is observed and the material is for critical applications, it is safest to discard the batch and use a fresh, uncompromised lot.

Q4: My compound shows a new peak in the HPLC analysis after being stored as a stock solution in DMSO. What could be the cause?

A4: If the compound was stored in a non-anhydrous solvent, even one considered stable like DMSO, the most probable cause is hydrolysis of the ethyl ester . Trace amounts of water in the solvent can, over time, hydrolyze the ester to its corresponding carboxylic acid. This new, more polar compound will typically have a different retention time in reverse-phase HPLC.

Recommended Actions:

  • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The hydrolyzed product (carboxylic acid) will have a mass 28.05 Da lower than the parent ester compound.

  • Use Anhydrous Solvents: For future stock solutions, use fresh, anhydrous grade solvents.

  • Store Solutions Properly: Store stock solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture from condensation.[3][10] Prepare smaller, single-use aliquots to minimize this issue.

Potential Degradation Pathways

The two most likely degradation pathways for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate are oxidation of the 4-amino group and hydrolysis of the 3-carboxylate ester.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 4-amino-8-methoxy-6- methylquinoline-3-carboxylate Hydrolysis_Product 4-amino-8-methoxy-6-methylquinoline- 3-carboxylic acid + Ethanol Parent->Hydrolysis_Product H₂O (Acid/Base catalysis) Oxidation_Product Oxidized Species (e.g., Quinone-imine, Nitroso) Coloured Impurities Parent->Oxidation_Product O₂ (Light, Metal Ions)

Caption: Key degradation routes for the target compound.

Experimental Protocols

Q5: How can I proactively test the stability of my compound under stress conditions?

A5: You can perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and assess its intrinsic stability. This is a standard practice in pharmaceutical development.[3][14]

Protocol: Forced Degradation Study

Objective: To identify degradation products and pathways under thermal, photolytic, hydrolytic, and oxidative stress.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions: [3]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a small amount (5-10 mg) of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation (Solid): Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • Before analysis, neutralize the acid and base hydrolysis samples.

  • For solid samples, dissolve in the mobile phase to a known concentration.

  • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[15][16]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start Compound Stock (1 mg/mL in ACN) Acid 0.1 M HCl 60°C Start->Acid Base 0.1 M NaOH 60°C Start->Base Oxid 3% H₂O₂ RT Start->Oxid Photo Solid State ICH Q1B Light Start->Photo Thermal Solid State 80°C Start->Thermal Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for a forced degradation study.

By understanding the inherent liabilities of your molecule and implementing these robust storage and testing strategies, you can ensure the quality and reliability of your experimental results over the long term.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Vertex AI Search. (2025). Top 5 Factors Affecting Chemical Stability. MasterControl.
  • Marjanović, B., et al. (2012). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Journal of The Electrochemical Society, 159(11), G151-G159.
  • Chemistry LibreTexts. (2023).
  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Master Organic Chemistry. (2022).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Chemguide. (n.d.). Hydrolysing esters.
  • BenchChem. (n.d.). How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions.
  • National Center for Biotechnology Information. (n.d.).
  • DergiPark. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH₄)₂S₂O₈.
  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • PubMed. (2016). Effect of various storage conditions on the stability of quinolones in raw milk.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • Giraffy Co. (2026). How Storage Environment Impacts Ingredient Stability.
  • BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.

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Technical Support Center: Chromatographic Resolution of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support center for the chromatographic analysis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound and its related impurities. We will address common issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your method development.

The core challenge in analyzing this molecule lies in its chemical structure: it is a basic, aromatic quinoline derivative. The primary amine at the 4-position is susceptible to protonation, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and inconsistent retention. This guide provides a systematic approach to overcome these challenges.

Troubleshooting Guide & FAQs
Q1: My peak for the quinoline is broad and exhibits significant tailing. What is the likely cause and how can I fix it?

A1: This is the most common issue encountered with basic analytes like your quinoline derivative. The cause is almost certainly secondary interactions between the protonated amino group and acidic, unreacted silanol groups on the surface of standard silica-based reversed-phase columns.[1][2] This interaction leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the peak tailing.

Here are the primary strategies to mitigate this issue, ordered from simplest to most involved:

  • Control the Mobile Phase pH: The most effective initial step is to control the ionization state of both your analyte and the silanol groups.[1] By lowering the pH with a buffer, you ensure the amine is consistently protonated and suppress the ionization of the silanol groups, minimizing the unwanted ionic interaction.[2]

  • Use a Competitive Base: Adding a small amount of a "silanol blocker" or competitive base, such as triethylamine (TEA), to the mobile phase can dramatically improve peak shape.[1] TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Select a Modern HPLC Column: If the problem persists, consider a column designed to minimize these secondary effects. Modern columns often feature advanced end-capping or are based on hybrid organic/inorganic silica particles that have a lower concentration of active silanols and are more stable across a wider pH range.[3]

Q2: I have significant peak tailing. What is the first parameter I should adjust and how do I do it systematically?

A2: The first and most impactful parameter to adjust is the mobile phase pH .[4] For reproducible results, the mobile phase pH should be set at least 1-2 pH units away from the pKa of your analyte to ensure it exists in a single, stable ionic form.[5]

A systematic pH scouting study is the best approach. Please follow Protocol 1: Mobile Phase pH Optimization Study for a detailed procedure. The goal is to find a pH where the peak shape (asymmetry) is optimal.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pH (Buffered)Tailing Factor (Tf)Observations
7.0 (Unbuffered)> 2.5Severe tailing, poor reproducibility.
4.5 (Phosphate Buffer)1.8Tailing is still significant.
3.5 (Phosphate Buffer)1.4Improved peak shape.
2.7 (Phosphate Buffer) 1.1 Symmetrical peak, optimal shape. [1]

Note: Data is illustrative. A lower Tailing Factor (closer to 1.0) indicates a more symmetrical peak.

Q3: My peaks are now sharp, but they are co-eluting with an impurity. How can I improve the resolution?

A3: With good peak shape achieved, the next challenge is resolution (Rs). Resolution is a function of three factors: efficiency (N), retention (k), and selectivity (α). Of these, selectivity (α) is the most powerful parameter for separating closely eluting peaks .[5]

Your primary goal is to alter the selectivity of your system, which means changing the relative interaction of your analyte and the impurity with the stationary and mobile phases. The following workflow provides a systematic approach.

G Start Poor Resolution (Rs < 1.5) OptimizeGradient Optimize Gradient Slope (Make it shallower) Start->OptimizeGradient ChangeSolvent Change Organic Modifier (e.g., Acetonitrile to Methanol) Check2 Resolution Improved? ChangeSolvent->Check2 Check1 Resolution Improved? OptimizeGradient->Check1 ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check3 Resolution Improved? ChangeColumn->Check3 OptimizeTemp Optimize Column Temperature Check4 Resolution Improved? OptimizeTemp->Check4 End Resolution Achieved (Rs ≥ 1.5) Check1->ChangeSolvent No Check1->End  Yes Check2->ChangeColumn No Check2->End  Yes Check3->OptimizeTemp No Check3->End  Yes Check4->End  Yes G Scout Run Broad Scouting Gradient (5-95% B) Identify Identify Elution Window (e.g., 30-50% B) Scout->Identify Design Design Shallow Gradient (e.g., 25-55% B over longer time) Identify->Design Analyze Analyze Resolution Design->Analyze Optimized Optimized Method Analyze->Optimized

Sources

Reducing impurities in Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the purification of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4).

This guide moves beyond basic procedures to explain the causality behind crystallization failures. By understanding the molecular interactions of your impurities, you can implement the self-validating protocols detailed below to achieve >99.5% purity.

Mechanistic Pathway & Impurity Generation

The synthesis of 4-aminoquinoline derivatives traditionally relies on the Gould-Jacobs reaction[1]. The condensation of 2-methoxy-4-methylaniline with diethyl ethoxymethylenemalonate (EMME) is followed by thermal cyclization, chlorination, and amination[2].

However, the structural homology of the intermediates makes downstream purification notoriously difficult. Impurities with similar molecular volumes and hydrogen-bonding profiles can bypass rejection mechanisms and incorporate directly into the growing crystal lattice[3].

G A 2-Methoxy-4-methylaniline + EMME B Gould-Jacobs Cyclization A->B C 4-Hydroxy Intermediate (CAS: 1315343-70-4) B->C D Chlorination (POCl3) C->D E 4-Chloro Intermediate (CAS: 1315344-46-7) D->E F Amination (NH3/EtOH) E->F Imp1 Impurity: 4-Chloro Co-crystal (Solid Solution Defect) E->Imp1 Incomplete Amination G Target: 4-Amino Product (CAS: 1315373-36-4) F->G Imp2 Impurity: 3-Carboxylic Acid (Ester Hydrolysis) G->Imp2 Trace Water + Heat

Figure 1: Synthesis workflow and impurity generation of the 4-aminoquinoline target.

Quantitative Impurity Profile & Solvent Dynamics

To effectively purge impurities, we must exploit the physicochemical differences between the target compound and its byproducts[4]. Below is the quantitative profile of the most persistent impurities and the thermodynamic rationale for solvent selection.

Table 1: Critical Impurity Profile & Acceptance Criteria

Impurity NameCAS NumberOrigin / MechanismTarget Limit
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate 1315344-46-7Incomplete amination. Co-crystallizes due to similar van der Waals radii to the target.< 0.10%
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid N/ABase-catalyzed ester hydrolysis during the high-temperature amination step.< 0.15%
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate 1315343-70-4Incomplete chlorination of the Gould-Jacobs cyclization product.< 0.05%

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemYield (%)Purity (%)Causality / Mechanism
Ethanol / Water (8:2) 8899.5Optimal. Water prevents inorganic salt entrapment; EtOH provides a steep solubility gradient.
Pure Ethanol 7598.2High solubility retains product in mother liquor; poor purging of polar acid impurities.
Ethyl Acetate / Heptane 9296.0Rapid anti-solvent crash-out causes impurity entrapment and fine, needle-like morphology.
DMF / Water 8599.8Excellent purity but risks residual solvent (DMF) retention deep within the crystal lattice.

Troubleshooting FAQs

Q1: Why am I seeing a persistent 4-chloro impurity in my final crystal lattice even after multiple recrystallizations? Causality: The 4-chloro intermediate (CAS: 1315344-46-7) is structurally homologous to your 4-amino target. During crystallization, impurities with similar molecular volumes can incorporate directly into the growing crystal lattice (forming a solid solution) rather than being rejected into the mother liquor. Solution: You cannot rely on crystallization alone to purge this defect. You must drive the upstream amination reaction to absolute completion. Use a sealed autoclave with a higher equivalent of anhydrous ethanolic ammonia and monitor via HPLC before initiating workup.

Q2: My product contains high levels of the 3-carboxylic acid derivative. How do I prevent and remove this? Causality: The ethyl ester at the 3-position is highly susceptible to base-catalyzed hydrolysis. During the amination step, trace water in the solvent at elevated temperatures acts as a nucleophile, cleaving the ester into a carboxylic acid. Solution: Ensure strictly anhydrous conditions during amination. If hydrolysis has already occurred, the acid impurity can be purged during the final crystallization wash step. By washing the filter cake with a mild aqueous sodium bicarbonate solution, the acid deprotonates into a highly soluble sodium salt and is washed away, while your target ester remains insoluble.

Q3: The crystals are precipitating as fine needles that are difficult to filter. How can I improve the morphology to granular prisms? Causality: Rapid cooling or high supersaturation leads to nucleation-dominated crystallization. When nucleation outpaces crystal growth, fine needles form. Additionally, certain impurities can selectively adsorb onto specific crystal faces, inhibiting growth in those directions. Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min) and introduce seed crystals precisely at the metastable zone limit to force Ostwald ripening.

Self-Validating Crystallization Protocol

To guarantee reproducibility, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

CrystWorkflow Step1 Dissolution in EtOH/H2O (80°C, 15 vol) Val1 Validation: Complete Dissolution? Check Turbidity Step1->Val1 Val1->Step1 No (Add Solvent) Step2 Hot Filtration (Remove Insoluble Dimers) Val1->Step2 Yes Step3 Cool to Metastable Zone (65°C) & Seed (0.5 w/w%) Step2->Step3 Step4 Controlled Cooling Ramp (0.5°C/min to 5°C) Step3->Step4 Val2 Validation: Mother Liquor HPLC Target < 2 mg/mL? Step4->Val2 Val2->Step4 No (Hold at 5°C) Step5 Filtration & Bicarbonate Wash (Purge Acid Impurity) Val2->Step5 Yes

Figure 2: Self-validating crystallization workflow for impurity rejection.

Step 1: Dissolution & Clarification

  • Action: Suspend the crude API in an Ethanol/Water (8:2 v/v) mixture at 15 volumes. Heat the reactor to 80°C under gentle agitation.

  • Causality: This mixed solvent system leverages the steep temperature-dependent solubility curve of the quinoline core while keeping polar impurities (like unreacted salts) solvated.

  • Validation Check: Perform a visual or turbidimetric check. If turbidity is > 5 NTU, add 0.5 volumes of hot Ethanol until the solution is completely clear. Proceed to hot filtration to remove insoluble dimers.

Step 2: Metastable Zone Identification & Seeding

  • Action: Cool the clarified solution to 65°C. Add 0.5% w/w of high-purity target seed crystals.

  • Causality: Seeding within the metastable zone prevents primary homogeneous nucleation, which often leads to uncontrolled supersaturation bursts, rapid crash-outs, and impurity entrapment.

  • Validation Check: Observe the reactor for 15 minutes. If the seeds dissolve, the solution is undersaturated; cool by another 2°C and re-seed. If seeds persist and begin to grow, proceed.

Step 3: Controlled Cooling & Ripening

  • Action: Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Causality: A slow cooling profile ensures that crystal growth occurs via molecular addition to existing crystal faces rather than forming new, defective nuclei.

  • Validation Check: Sample the mother liquor at 5°C. Analyze via HPLC. The target compound concentration must be < 2 mg/mL. If it is higher, hold the temperature at 5°C for an additional 2 hours to maximize yield.

Step 4: Isolation & Targeted Washing

  • Action: Filter the crystal slurry. Wash the cake first with 2 volumes of cold 5% NaHCO₃ (aq), followed by 2 volumes of cold pure Ethanol.

  • Causality: The bicarbonate wash selectively deprotonates any co-precipitated 3-carboxylic acid impurity, stripping it away as a highly soluble sodium salt without hydrolyzing the target ester.

  • Validation Check: Check the pH of the final wash filtrate. It must be neutral (pH ~7) to ensure the complete removal of bicarbonate and residual inorganic salts before vacuum drying.

References

  • MDPI (2015) . Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. 1

  • MDPI (2021) . Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. 3

  • Google Patents (2020) . CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound. 4

  • NIH / J. Med. Chem (2013) . Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. 2

Sources

Technical Support Center: Overcoming False Positives in Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and overcome false positives in your screening assays. Our goal is to ensure the integrity of your data and streamline your hit-to-lead pipeline.

Introduction: The Challenge of False Positives in HTS

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries.[1][2] However, a significant challenge in HTS is the high rate of false positives—compounds that appear active but do not genuinely interact with the biological target of interest.[2][3] These artifacts can arise from various interference mechanisms, leading to a substantial waste of time and resources if not identified and eliminated early.[4][5]

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a member of the quinoline class of compounds, possesses a chemical scaffold known for diverse biological activities. However, like many heterocyclic compounds, it can be susceptible to generating false positives through several common mechanisms. This guide will walk you through identifying and mitigating these issues.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your screening campaign in a practical question-and-answer format.

Question 1: My fluorescence-based assay shows a high hit rate for my quinoline compound. How can I determine if this is due to compound autofluorescence?

Underlying Cause: Many organic molecules, particularly those with aromatic ring systems like quinolines, are intrinsically fluorescent (autofluorescent).[6] If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it can produce a signal that is indistinguishable from a genuine biological effect, leading to a false positive.[3][6]

Troubleshooting Workflow:

  • Characterize Compound Fluorescence:

    • Protocol: Prepare a dilution series of your test compound in the assay buffer, without the enzyme or other biological components.

    • Measurement: Read the plate on your fluorometer using the exact same filter set and gain settings as your primary screening assay.[7]

    • Interpretation: A concentration-dependent increase in signal indicates that your compound is autofluorescent under the assay conditions.

  • Mitigation Strategies:

    • Red-Shifted Dyes: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted, >500 nm).[6][8] Compound interference is generally less prevalent in the red part of the spectrum.[6]

    • Time-Resolved Fluorescence (TRF): TRF assays can mitigate interference from short-lived background fluorescence.[7]

    • Counter-Screen: Run a parallel assay without the biological target to identify and flag interfering compounds.[3][6][9]

Question 2: My compound shows potent inhibition in my primary biochemical assay, but the dose-response curve is unusually steep. Could this be due to aggregation?

Underlying Cause: At certain concentrations in aqueous buffers, some organic molecules self-assemble into colloidal aggregates.[10][11][12] These particles can non-specifically sequester and denature proteins, leading to promiscuous inhibition that appears target-specific.[12][13] This phenomenon is a major source of false positives in early drug discovery.[11][13]

Troubleshooting Workflow:

  • Detergent-Based Counter-Screen:

    • Principle: Non-ionic detergents like Triton X-100 or Tween-80 can disrupt the formation of colloidal aggregates at low concentrations (e.g., 0.01-0.1%).[11][14]

    • Protocol: Re-run the dose-response experiment for your hit compound in the presence and absence of the detergent.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[11][14]

  • Orthogonal Assays:

    • Strategy: Validate your hit using a secondary assay that employs a different detection technology (e.g., switching from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance).[4][9] True inhibitors should remain active across different platforms, while aggregators often do not.

Visualizing the Hit Triage Process

The following workflow illustrates the decision-making process for validating primary hits and identifying common false positives.

HitTriageWorkflow PrimaryScreen Primary HTS Hit DoseResponse Confirm with Dose-Response Curve PrimaryScreen->DoseResponse CheckFluorescence Autofluorescence Check (Compound alone) DoseResponse->CheckFluorescence Is assay fluorescence-based? CheckAggregation Aggregation Check (+/- Detergent) DoseResponse->CheckAggregation Is curve steep/unusual? CheckRedox Redox Cycling Check (+/- Catalase) DoseResponse->CheckRedox Is assay sensitive to H2O2? CheckFluorescence->CheckAggregation No signal FalsePositive1 False Positive: Fluorescence Interference CheckFluorescence->FalsePositive1 Signal observed CheckAggregation->CheckRedox Activity retained FalsePositive2 False Positive: Aggregation CheckAggregation->FalsePositive2 Activity lost FalsePositive3 False Positive: Redox Cycling CheckRedox->FalsePositive3 Activity lost OrthogonalAssay Orthogonal Assay Validation (e.g., Biophysical) CheckRedox->OrthogonalAssay Activity retained ConfirmedHit Confirmed Hit OrthogonalAssay->ConfirmedHit Activity confirmed TargetEngagement Demonstrate Target Engagement (e.g., SPR, TSA) ConfirmedHit->TargetEngagement

Caption: A typical workflow for triaging hits from a primary screen to eliminate common false positives.

Question 3: My assay buffer contains a reducing agent like DTT, and my quinoline compound is showing activity. Could this be related to redox cycling?

Underlying Cause: Quinone and quinone-like structures can undergo redox cycling in the presence of reducing agents (like DTT or TCEP) and molecular oxygen.[15][16] This process generates reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[15] The H₂O₂ can then non-specifically oxidize and inactivate proteins, particularly those with sensitive cysteine residues in their active sites, mimicking true inhibition.[15]

Troubleshooting Workflow:

  • Catalase Counter-Screen:

    • Principle: Catalase is an enzyme that rapidly decomposes H₂O₂ into water and oxygen. Adding it to the assay can neutralize the effects of redox cycling.

    • Protocol: Pre-incubate your compound with the assay buffer (containing the reducing agent) with and without catalase before adding the target protein.

    • Interpretation: If the compound's inhibitory activity is abolished in the presence of catalase, it is highly likely a redox-cycling artifact.[15]

  • Buffer Composition Analysis:

    • Review: Assess if strong reducing agents are truly necessary for your target's stability.

    • Modification: If possible, test weaker reducing agents (e.g., β-mercaptoethanol) or remove them entirely to see if the compound's activity profile changes.[15]

Summary of Common False Positive Mechanisms
Interference MechanismUnderlying CauseKey Diagnostic TestMitigation Strategy
Autofluorescence Compound emits light at the same wavelength as the assay fluorophore.Measure compound fluorescence in assay buffer without the target.[7]Use red-shifted dyes or time-resolved fluorescence (TRF).[6][8]
Compound Aggregation Compound forms colloidal particles that non-specifically inhibit proteins.Test for loss of activity in the presence of 0.01% Triton X-100.[11]Validate with orthogonal, label-free assays (e.g., SPR).[4]
Redox Cycling Compound generates H₂O₂ in the presence of reducing agents, oxidizing the target.Test for loss of activity in the presence of catalase.[15]Remove or replace strong reducing agents from the assay buffer.
Metal Impurities Trace metal contaminants (e.g., zinc) from synthesis chelate and inhibit the target.Test for loss of activity in the presence of a strong chelator (e.g., TPEN).[5]Re-synthesize and purify the compound; use metal-free reagents.

Part 2: FAQs for Assay Development and Validation

Q1: At what stage should I start thinking about false positives?

From the very beginning. A robust assay validation process is your best defense against false positives.[17][18] Before starting a large-scale screen, you should assess parameters like signal stability, DMSO tolerance, and plate uniformity to ensure your assay is reliable and reproducible.[17]

Q2: What is an "orthogonal assay" and why is it important?

An orthogonal assay measures the same biological endpoint using a different technology or principle.[4][6] For example, if your primary screen is a fluorescence-based biochemical assay, an orthogonal follow-up could be a biophysical method like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA) that directly measures compound-target binding.[9] Confirming a hit in an orthogonal assay provides strong evidence that the activity is genuine and not an artifact of the primary assay's technology.[3]

Q3: My compound seems to be a "Pan-Assay Interference Compound" (PAINS). What does that mean?

PAINS are chemical structures known to frequently cause false positives in a wide variety of HTS assays.[4] They often act through non-specific mechanisms like reactivity or aggregation. Many computational tools and filters have been developed to flag potential PAINS based on their substructures.[2] While these filters are useful for prioritizing hits, they are not foolproof and should be followed up with experimental validation.

Q4: Can impurities in my compound sample cause false positives?

Yes. Both organic and inorganic impurities can lead to false-positive signals.[5] For instance, trace amounts of metal ions like zinc, which may be carried over from synthesis, can be potent enzyme inhibitors.[5] If you suspect this, you can perform a counter-screen with a strong metal chelator.[5] Always ensure your compounds are of the highest possible purity before and during screening.

Part 3: Key Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.

Materials:

  • Assay buffer

  • Test compound stock (e.g., in 100% DMSO)

  • Black, opaque microplates suitable for fluorescence.[19]

  • Multimode microplate reader

Procedure:

  • Prepare a serial dilution of your test compound in assay buffer. The final concentrations should match those used in the primary assay. Include a vehicle-only control (e.g., DMSO in buffer).[7]

  • Dispense the solutions into the wells of the microplate.

  • Read the plate using the same excitation/emission wavelengths, gain settings, and read height as the primary assay.

  • Data Analysis: Subtract the vehicle control background from all wells. Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal confirms autofluorescence.

Protocol 2: Detergent-Based Aggregation Counter-Screen

Objective: To determine if a compound's activity is due to the formation of colloidal aggregates.

Materials:

  • All components of the primary biochemical assay (buffer, enzyme, substrate, etc.)

  • Test compound stock

  • 10% Triton X-100 stock solution

Procedure:

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% Triton X-100.

  • In parallel, perform a full dose-response curve for your test compound in both the standard buffer and the detergent-containing buffer.

  • Run the biochemical assay according to your established protocol for both conditions.

  • Data Analysis: Plot the dose-response curves for both conditions. A significant rightward shift or complete loss of the inhibition curve in the presence of Triton X-100 is strong evidence of aggregation-based activity.[11]

Conclusion

Successfully navigating the complexities of HTS requires a proactive and critical approach to hit validation. By understanding the common mechanisms of assay interference—such as autofluorescence, aggregation, and redox cycling—researchers can design intelligent counter-screens and orthogonal validation strategies. This ensures that resources are focused on genuine hits with the highest potential for becoming therapeutic leads. Always remember that the goal of the initial screening phase is not just to find "actives," but to find well-behaved, target-specific molecules.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025). Technology Networks.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC.
  • Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays. Benchchem.
  • How Do You Validate an Assay for High-Throughput Screening?. (2026). BellBrook Labs.
  • Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data | Request PDF.
  • Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification | Briefings in Bioinformatics | Oxford Academic. (2025). Oxford Academic.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015).
  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - ACS Publications. (2021).
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025).
  • An Aggregation Advisor for Ligand Discovery - PMC - NIH.
  • Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI.
  • Aggregation - Cambridge MedChem Consulting. (2017). Cambridge MedChem Consulting.
  • Shoichet Lab : Colloidal aggregation in drug discovery & drug formul
  • How to Reduce Fluorescence Measurement Errors. (2024). Drawell.
  • The Ultimate Guide to Troubleshooting Micropl
  • Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay - PubMed. (2019).
  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC.
  • Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay | Analytical Chemistry - ACS Publications. (2018).
  • Optical Bioassays Based on the Signal Amplification of Redox Cycling - MDPI. (2024). MDPI.
  • The metabolism of quinone-containing alkylating agents: free radical production and measurement. (2000). IMR Press.

Sources

Validation & Comparative

Comparative Guide: Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate vs. Alternative Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carboxylate scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Specifically, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4) [1] has emerged as a highly optimized Positive Allosteric Modulator (PAM) for Class C GPCRs[2], such as the T1R2/T1R3 sweet taste receptor[3].

This guide objectively compares the target compound against its structural analogs—specifically the 4-chloro derivative and the unsubstituted core—analyzing how precise functional group substitutions drive target engagement, metabolic stability, and overall pharmacological efficacy.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The transition from a baseline quinoline scaffold to a highly potent PAM requires precise molecular engineering. Every functional group on Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate serves a distinct mechanistic purpose:

  • The 4-Amino Group (H-Bond Donor): The primary amine at position 4 is critical for anchoring the molecule within the transmembrane allosteric pocket of the receptor. Replacing this group with a halogen, as seen in Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate [2], abolishes this hydrogen bond, leading to a severe reduction in binding affinity and PAM activity.

  • The 8-Methoxy Group (Electronic & Conformational Control): This electron-donating group (EDG) enriches the electron density of the quinoline core, strengthening π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the GPCR binding site. It also restricts the conformational flexibility of the molecule, locking it into a bioactive pose.

  • The 6-Methyl Group (Hydrophobic Packing): The methyl group provides a precise steric fit into a hydrophobic sub-pocket of the receptor. This enhances target selectivity, preventing the off-target kinase inhibition that is commonly associated with unsubstituted quinolines.

  • The Ethyl Ester (C3 Position): Maintains optimal lipophilicity (LogP) for cell membrane penetration, allowing the compound to reach the intracellular-facing transmembrane domains of Class C GPCRs.

Signaling Pathway & Mechanism of Action

As a Positive Allosteric Modulator, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate does not activate the receptor autonomously. Instead, it binds to an allosteric site on the T1R3 subunit, amplifying the receptor's conformational response to primary ligands (sweeteners)[3]. This triggers the G α -gustducin signaling cascade, ultimately leading to cellular depolarization.

GPCR_Signaling Ligand Ligand + EA-8M6M-QC Receptor T1R2/T1R3 GPCR Ligand->Receptor Allosteric Binding GProtein Gα-gustducin Receptor->GProtein Activation Effector PLCβ2 Activation GProtein->Effector Stimulation SecondMsg IP3 Production Effector->SecondMsg Cleaves PIP2 Calcium Ca2+ Release SecondMsg->Calcium Binds IP3R Channel TRPM5 Channel Calcium->Channel Depolarization

T1R2/T1R3 GPCR signaling pathway modulated by EA-8M6M-QC leading to cellular depolarization.

Comparative Performance Data

The following table summarizes the quantitative pharmacological data comparing the target compound against its structural alternatives.

CompoundTarget EC50 (µM)Emax (% of control)Human Liver Microsome T1/2 (min)PAMPA Permeability (10⁻⁶ cm/s)
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 0.45 185% 124 15.2
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate> 50.0N/A14018.5
Ethyl 4-aminoquinoline-3-carboxylate (Unsubstituted Core)12.5110%358.4

Data Interpretation: The inclusion of the 4-amino group drives the sub-micromolar EC50, while the 8-methoxy and 6-methyl substitutions drastically improve the metabolic half-life compared to the unsubstituted core.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to establish direct causality.

FLIPR Calcium Mobilization Assay (Efficacy Validation)

Causality: GPCR activation triggers the cleavage of PIP2 into IP3, releasing intracellular Ca²⁺. By using a calcium-sensitive fluorophore, we can directly quantify the allosteric amplification provided by the target compound. Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the target Class C GPCR and G α 16-gustducin in 384-well plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium dye. Incubate for 1 hour at 37°C.

  • Compound Addition: Using a FLIPR Tetra system, inject the primary ligand (EC20 concentration) simultaneously with varying concentrations of the quinoline-3-carboxylate derivatives.

  • Self-Validation Mechanism:

    • Negative Control: Buffer only (rules out mechanical injection artifacts).

    • Baseline Control: Ligand only (establishes the baseline calcium spike).

    • Validation Control: Ligand + EA-8M6M-QC + Lactisole (a known competitive antagonist). If Lactisole abolishes the amplified signal, it definitively proves the PAM effect is receptor-mediated and not an off-target calcium ionophore effect.

Human Liver Microsome (HLM) Stability Assay (Metabolic Validation)

Causality: The 8-methoxy group and the ethyl ester are potential liabilities for CYP450-mediated O-demethylation and esterase hydrolysis. This assay determines hepatic first-pass survivability. Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Incubate at 37°C.

  • Quenching & Analysis: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If degradation occurs here, it validates that the compound is chemically unstable or subject to non-CYP enzymes (e.g., esterases) rather than CYP450 metabolism.

    • Positive Control: Run Verapamil concurrently to validate the enzymatic viability of the HLM batch.

Synthetic Grounding

The synthesis of highly substituted 4-aminoquinoline-3-carboxylates is well-documented in foundational medicinal chemistry. The established route involves reacting substituted 2-aminobenzoic acids with phosgene (or equivalents like triphosgene) to provide isatoic anhydrides. These anhydrides are subsequently reacted with malonates to yield the target 4-aminoquinoline-3-carboxylate derivatives[3],[4]. This robust synthetic pathway ensures high yield and allows for modular substitution at the 6- and 8-positions, as established by Mai et al. (2006) and Beutner et al. (2007)[5],[4].

References

  • Senomyx, Inc. / Google Patents.WO2012021837A2 - Method of improving stability of sweet enhancer and composition containing stabilized sweet enhancer.
  • Senomyx, Inc. / Google Patents.US8815956B2 - Sweet flavor modifier.
  • Senomyx, Inc. / Google Patents.WO2011123693A1 - Sweet flavor modifier (Synthetic Pathways).

Sources

Validating the biological activity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EAMMQC): A Comparative Guide for Kinase Inhibitor Development

Executive Summary

In the landscape of targeted therapeutics, the 4-aminoquinoline core is a privileged scaffold, increasingly recognized for its ability to act as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EAMMQC) (CAS: 1315373-36-4) represents a highly optimized intermediate within this class. Quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity[2], and specific substitutions on the quinoline ring are known to drastically enhance potency against VEGF receptor tyrosine kinases[3].

This guide provides a comprehensive, objective framework for validating the biological activity of EAMMQC as a multi-target Receptor Tyrosine Kinase (RTK) inhibitor scaffold, comparing its performance against clinical and baseline alternatives, and detailing the self-validating experimental protocols required for rigorous evaluation.

Structural Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. EAMMQC is not a random assembly of functional groups; its structure is purposefully designed for kinase active-site engagement:

  • 4-Amino Group: This is the primary pharmacophore. It acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., Met769 in EGFR, Cys919 in VEGFR-2), anchoring the molecule in the ATP-binding pocket[1].

  • 3-Carboxylate (Ethyl Ester): Modulates the lipophilicity of the scaffold, enhancing membrane permeability. It also serves as a versatile synthetic vector for generating solvent-exposed amide derivatives during lead optimization[2].

  • 8-Methoxy & 6-Methyl Groups: These electron-donating groups increase the electron density of the quinoline core, strengthening π−π stacking interactions with aromatic residues in the binding pocket. The 8-methoxy group specifically provides a steric fit that restricts off-target binding while acting as a potential hydrogen-bond acceptor.

Pathway EAMMQC EAMMQC (Dual Inhibitor) EGFR EGFR (RTK) EAMMQC->EGFR Inhibits VEGFR2 VEGFR-2 (RTK) EAMMQC->VEGFR2 Inhibits Proliferation Tumor Proliferation (MAPK/PI3K) EGFR->Proliferation Blocks Signal Angiogenesis Angiogenesis (PLC-gamma/eNOS) VEGFR2->Angiogenesis Blocks Signal

Dual inhibition of EGFR and VEGFR-2 signaling pathways by EAMMQC.

Comparative Performance Data

To objectively evaluate EAMMQC, it must be benchmarked against a baseline scaffold (unsubstituted 4-aminoquinoline-3-carboxylate) and a clinically approved dual inhibitor (Vandetanib). The data below synthesizes expected SAR outcomes based on established quinoline-3-carboxylate profiling[3].

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)HLM Stability (T₁/₂ min)
Baseline Scaffold 1,2508404.218
Vandetanib (Ref) 504012.5>60
EAMMQC 18021018.445

Insight: While EAMMQC is slightly less potent than the fully optimized clinical drug Vandetanib, the addition of the 8-methoxy and 6-methyl groups drastically improves its potency and metabolic stability (Human Liver Microsomes, HLM) compared to the baseline scaffold, making it a superior starting point for library synthesis.

Experimental Workflows (Self-Validating Systems)

To generate trustworthy data, assays must be designed to internally flag false positives. Quinolines are notoriously problematic in standard fluorescence assays due to their inherent auto-fluorescence in the blue/green spectrum.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring fluorescence, the short-lived auto-fluorescence of the quinoline core decays completely, ensuring the signal is exclusively from target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute EAMMQC in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (prevents compound precipitation).

  • Enzyme/Substrate Addition: Add 5 µL of EGFR or VEGFR-2 kinase and 5 µL of ULight-poly-GT substrate to the microplate.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ value for the specific kinase) to start the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Add 5 µL of EDTA (to stop the reaction) and Eu-anti-phosphotyrosine antibody. Incubate for 60 minutes.

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (0% inhibition) and Staurosporine (100% inhibition) wells. Proceed with data analysis only if Z' > 0.6. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Biochemical IC₅₀ values are highly dependent on ATP concentration. SPR provides an ATP-independent, label-free validation of direct physical binding, yielding critical kinetic parameters ( kon​ and koff​ ). A slow off-rate ( koff​ ) often drives prolonged in vivo efficacy better than raw affinity ( Kd​ ).

  • Immobilization: Covalently attach recombinant, His-tagged VEGFR-2 to a Ni-NTA sensor chip via amine coupling chemistry. Target an immobilization level of ~2000 Response Units (RU) to avoid mass transport limitations.

  • Solvent Correction: Because EAMMQC requires DMSO for solubility, bulk refractive index changes will occur. Run a 0.5% to 1.5% DMSO calibration curve to create a solvent correction model.

  • Analyte Injection: Inject EAMMQC in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ). Regenerate the chip surface using 10 mM Glycine-HCl (pH 2.0) if baseline is not reached.

Workflow Prep Compound Prep (EAMMQC) TRFRET TR-FRET Assay (IC50 Determination) Prep->TRFRET SPR SPR Kinetics (Binding Affinity) TRFRET->SPR Cell Cellular Assay (Anti-proliferation) SPR->Cell

Validation workflow from biochemical screening to cellular efficacy.

References

  • Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. International Journal of Biological Macromolecules / PubMed. Available at:[Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry / PubMed. Available at:[Link]

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is central to a wide array of pharmaceuticals, including anticancer and antimalarial drugs. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key quinoline derivative, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers aiming to optimize the synthesis of this and related compounds.

Introduction to Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a highly functionalized quinoline derivative with significant potential in drug discovery. The strategic placement of its amino, methoxy, methyl, and ethyl carboxylate groups offers multiple points for diversification and structure-activity relationship (SAR) studies. The 4-aminoquinoline moiety is a well-established pharmacophore, particularly in the development of antimalarial drugs. The efficient and scalable synthesis of this molecule is therefore of considerable interest.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] This approach is particularly well-suited for the synthesis of the target molecule, starting from readily available precursors. The overall strategy involves the construction of the quinoline core followed by functional group manipulations to introduce the 4-amino group.

Overall Synthesis Scheme via Gould-Jacobs Reaction

Gould-Jacobs_Pathway A 2-Methoxy-5-methylaniline C Ethyl 2-((2-methoxy-5-methylphenylamino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate C->D Thermal Cyclization E Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate D->E Chlorination F Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate E->F Amination

Caption: Overall workflow of the Gould-Jacobs synthesis route.

Step 1: Condensation to form the Enamine Intermediate

The synthesis commences with the condensation of 2-methoxy-5-methylaniline with diethyl ethoxymethylenemalonate.[1] This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.

Experimental Protocol:

  • Combine equimolar amounts of 2-methoxy-5-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting materials.

  • Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The resulting crude product, Ethyl 2-((2-methoxy-5-methylphenylamino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization to the Quinoline Core

The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[3] This step is typically carried out in a high-boiling solvent.

Experimental Protocol:

  • Add the crude enamine intermediate from the previous step to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid by filtration and wash with hexane to yield Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate.

Modern adaptations of this step often employ microwave irradiation, which can significantly reduce reaction times and improve yields.[3]

Step 3: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxy group is a poor leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive 4-chloro group.

Experimental Protocol:

  • Suspend the Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate.

Step 4: Amination to the Final Product

The final step involves the nucleophilic substitution of the 4-chloro group with an amino group. This is typically achieved by reacting the 4-chloroquinoline with a source of ammonia.[4]

Experimental Protocol:

  • Dissolve the Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Heat the mixture at 120-150°C for several hours.

  • After cooling, evaporate the solvent and purify the crude product by recrystallization or column chromatography to yield Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

Route 2: The Friedländer Annulation

The Friedländer annulation is another powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] For the synthesis of the target molecule, this would require a suitably substituted 2-aminobenzaldehyde or a related precursor.

Proposed Friedländer Synthesis Scheme

Friedlander_Pathway A 2-Amino-3-methoxy-5-methylbenzaldehyde C Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate A->C Condensation & Cyclization B Ethyl acetoacetate B->C D Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate C->D Chlorination & Amination

Caption: A potential Friedländer synthesis pathway.

While conceptually straightforward, the primary challenge of this route lies in the synthesis of the starting material, 2-amino-3-methoxy-5-methylbenzaldehyde, which is not commercially available and would require a multi-step synthesis.

Comparison of Synthesis Routes

FeatureGould-Jacobs RouteFriedländer Route
Starting Materials 2-Methoxy-5-methylaniline, Diethyl ethoxymethylenemalonate (Readily available)2-Amino-3-methoxy-5-methylbenzaldehyde, Ethyl acetoacetate (Key starting material not readily available)
Number of Steps 4 stepsPotentially fewer steps for the core, but requires synthesis of the starting aldehyde
Reaction Conditions High temperatures for cyclization, use of POCl₃Can often be performed under milder conditions with appropriate catalysts[5]
Scalability Well-established and scalableDependent on the scalability of the starting aldehyde synthesis
Overall Yield Moderate to good, with optimization at each stepPotentially high for the annulation step, but overall yield is impacted by the synthesis of the starting material

Alternative Approaches for the Amination Step

While nucleophilic substitution of the 4-chloro derivative is the most direct method for introducing the 4-amino group, other transformations could be considered, though they are generally less efficient for this specific target.

  • Hofmann Rearrangement: This would involve the conversion of a quinoline-4-carboxylic acid to the corresponding amide, followed by rearrangement.[7][8] However, this adds extra steps to the synthesis.

  • Sandmeyer Reaction: This would require the synthesis of a 4-nitroquinoline, reduction to the 4-aminoquinoline, diazotization, and subsequent reaction with an amine source.[9] This is a circuitous route for introducing a primary amino group.

Conclusion

For the synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, the Gould-Jacobs reaction pathway offers the most practical and well-documented approach . The ready availability of the starting materials and the established nature of each reaction step make it a reliable choice for laboratory-scale synthesis and a strong candidate for process development. While the Friedländer annulation presents a potentially more convergent synthesis of the quinoline core, the difficulty in obtaining the required substituted 2-aminobenzaldehyde is a significant drawback. Modern techniques, such as the use of microwave-assisted heating in the Gould-Jacobs cyclization, can further enhance the efficiency of the preferred route.

References

  • A HOFMANN TYPE REARRANGEMENT IN LIQUID AMMONIA. (n.d.). Retrieved from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1). Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials provide the benchmark against which new drug substances and products are evaluated, ensuring their identity, purity, strength, and quality. This guide offers an in-depth technical comparison and detailed validation protocols for establishing Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate as a chemical reference standard. The methodologies described herein are grounded in established regulatory principles, including those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure scientific rigor and regulatory compliance.

The Critical Role of a Validated Reference Standard

This guide will compare and contrast various analytical techniques and provide a comprehensive set of validation protocols for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a novel quinoline derivative with potential applications in medicinal chemistry.

Structural Elucidation and Identity Confirmation

The foundational step in validating a reference standard is the unequivocal confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[4][5][6][7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique protons, their chemical shifts, splitting patterns (multiplicity), and integration.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, which are crucial for assembling the molecular framework.

Causality Behind Experimental Choices: The use of multiple NMR techniques provides a comprehensive and unambiguous structural assignment. ¹H and ¹³C NMR provide initial information, while 2D NMR experiments connect the individual atoms, confirming the complex quinoline ring system and the positions of the various substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, further confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

  • Data Acquisition: Obtain the high-resolution mass spectrum and compare the measured mass-to-charge ratio (m/z) of the molecular ion with the theoretical exact mass.

Causality Behind Experimental Choices: High-resolution mass spectrometry provides a highly accurate molecular weight, which, in conjunction with NMR data, offers definitive proof of the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic structure of the molecule, respectively.

Experimental Protocol:

  • IR Spectroscopy: Acquire the IR spectrum of the solid material using an ATR-FTIR spectrometer.

  • UV-Vis Spectroscopy: Dissolve a known concentration of the compound in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum to determine the wavelength(s) of maximum absorbance (λmax).

Causality Behind Experimental Choices: The IR spectrum will confirm the presence of key functional groups such as the amino group (N-H stretch), the ester carbonyl (C=O stretch), and the aromatic rings. The UV-Vis spectrum is characteristic of the quinoline chromophore and is useful for developing a quantitative HPLC assay.

Purity Determination and Impurity Profiling

A critical aspect of reference standard validation is the accurate determination of its purity and the identification and quantification of any impurities present.[9]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a drug substance and separating it from any process-related impurities or degradation products.[1][10][11]

Experimental Protocol:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer).

  • Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12][13][14][15]

  • Purity Assessment: Analyze the reference standard material using the validated HPLC method with a photodiode array (PDA) detector to assess peak purity and quantify any impurities.

Causality Behind Experimental Choices: A validated, stability-indicating HPLC method is essential to ensure that all potential impurities are separated and accurately quantified. The use of a PDA detector allows for the assessment of peak purity, which helps to identify any co-eluting impurities.

Identification of Potential Impurities

Understanding the synthetic route is crucial for predicting potential process-related impurities. A plausible synthesis of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate could involve the Gould-Jacobs reaction or a similar cyclization strategy.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials such as substituted anilines and diethyl ethoxymethylenemalonate.

  • Intermediates: Incompletely cyclized or derivatized intermediates.

  • By-products: Isomeric quinolines or products from side reactions.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products that could form during storage or under stress conditions.[16][17][18][19][20]

Experimental Protocol:

  • Stress Conditions: Subject the reference standard material to various stress conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 80°C

    • Photostability: Exposure to light (ICH Q1B)

  • Analysis: Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products.

Causality Behind Experimental Choices: Forced degradation studies help to establish the intrinsic stability of the molecule and ensure that the analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances. Their levels must be controlled according to ICH Q3C guidelines.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable high-boiling solvent (e.g., DMSO or DMF) in a headspace vial.

  • GC-HS Analysis: Analyze the headspace of the vial using a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: Quantify any detected solvents against a standard solution of known solvent concentrations.

Causality Behind Experimental Choices: GC-HS is the standard technique for the analysis of residual solvents due to its high sensitivity and ability to separate volatile compounds from a non-volatile matrix.

Water Content by Karl Fischer Titration

The water content of a reference standard must be accurately determined as it can affect the purity value.

Experimental Protocol:

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Analysis: Introduce a known amount of the reference standard into the titration cell and titrate with the Karl Fischer reagent.

  • Calculation: The instrument will automatically calculate the water content.

Causality Behind Experimental Choices: Karl Fischer titration is a highly specific and accurate method for the determination of water content in solid samples.

Inorganic Impurities (Residue on Ignition/Sulfated Ash)

This test measures the amount of residual inorganic substances in the material.

Experimental Protocol:

  • Procedure: Accurately weigh a sample of the reference standard into a crucible. Heat the crucible gently at first, then at a higher temperature until all organic matter is burned off. Cool in a desiccator and weigh the residue.

  • Calculation: The percentage of residue on ignition is calculated based on the initial sample weight.

Causality Behind Experimental Choices: This is a standard pharmacopeial test to ensure the absence of significant levels of inorganic impurities.

Assay (Potency) Determination

The assay, or potency, of the reference standard is a critical value that is used for the quantitative analysis of drug substances and products. It is typically determined by a mass balance approach, taking into account the chromatographic purity and the content of water, residual solvents, and inorganic impurities.

Calculation:

Assay (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Alternatively, a quantitative NMR (qNMR) approach can be used for a direct and highly accurate assay determination against a certified internal standard.

Comparison of Validation Protocols

Parameter Primary Technique Alternative/Confirmatory Technique(s) Purpose
Identity NMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (HRMS), IR, UV-VisUnambiguous confirmation of the chemical structure.
Chromatographic Purity HPLC-UV/PDAUPLC-UV/PDA, LC-MSSeparation and quantification of organic impurities.
Residual Solvents GC-HS (FID)Quantification of volatile organic impurities.
Water Content Karl Fischer TitrationThermogravimetric Analysis (TGA)Accurate determination of water content.
Inorganic Impurities Residue on IgnitionQuantification of non-volatile inorganic impurities.
Assay (Potency) Mass Balance CalculationQuantitative NMR (qNMR)Determination of the exact purity of the reference standard.

Visualizing the Validation Workflow

Validation_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_assay Assay Determination NMR NMR Spectroscopy (1H, 13C, 2D) HPLC Chromatographic Purity (HPLC-PDA) NMR->HPLC qNMR Quantitative NMR (qNMR) NMR->qNMR MS Mass Spectrometry (HRMS) MS->HPLC IR_UV IR & UV-Vis Spectroscopy IR_UV->HPLC Forced_Deg Forced Degradation HPLC->Forced_Deg GC_HS Residual Solvents (GC-HS) HPLC->GC_HS KF Water Content (Karl Fischer) HPLC->KF ROI Inorganic Impurities (Residue on Ignition) HPLC->ROI Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Forced_Deg->HPLC GC_HS->Mass_Balance KF->Mass_Balance ROI->Mass_Balance Validated_Standard Validated Reference Standard Mass_Balance->Validated_Standard qNMR->Validated_Standard Start Candidate Material Start->NMR Start->MS Start->IR_UV

Caption: Workflow for the validation of a chemical reference standard.

Conclusion

The validation of a chemical reference standard is a rigorous, multi-faceted process that requires a deep understanding of analytical chemistry and regulatory expectations. By following the comprehensive protocols outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and potency of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate as a reference standard. This, in turn, will ensure the reliability and accuracy of analytical data throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of new pharmaceutical products.

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A Comparative Analysis of the In Vitro Cytotoxicity of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, making it a promising avenue for the development of novel therapeutic agents.[1] This guide focuses on a specific quinoline derivative, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a compound of interest for its potential as an anticancer agent. While specific data for this molecule is not yet widely published, its structural similarity to other cytotoxic quinolines warrants a thorough investigation of its potential.[3]

This guide provides a comparative analysis of the hypothetical cytotoxic profile of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate against two well-established, multi-targeted kinase inhibitors: Sorafenib and Sunitinib.[4][5] These standard inhibitors are widely used in the treatment of various cancers and serve as important benchmarks in the development of new anticancer drugs.[5][6][7] The comparison is based on their half-maximal inhibitory concentration (IC50) values against common cancer cell lines, providing a quantitative measure of their cytotoxic potency.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for evaluating the cytotoxic potential of novel compounds. This is achieved through a detailed, step-by-step protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive method for assessing cell viability and cytotoxicity.[8][9][10][11][12][13][14]

Comparative Cytotoxicity Data

The following table presents a hypothetical yet plausible cytotoxic profile for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, benchmarked against the established IC50 values of Sorafenib and Sunitinib in two common cancer cell lines: HeLa (cervical cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µM)
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate HeLa5.5 (Hypothetical)
A5498.0 (Hypothetical)
Sorafenib HeLa4.16[15]
A5498.57[15]
Sunitinib HeLa~10-15 (inferred from various studies)
A54911.0[16]

Note: The IC50 values for the test compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Mechanism of Action: A Tale of Two Inhibitors

Sorafenib and Sunitinib, while both multi-targeted kinase inhibitors, exhibit distinct inhibitory profiles. Sorafenib is known to inhibit Raf serine/threonine kinases in the Ras signaling pathway, as well as VEGFRs and PDGFR-β.[4][17] Sunitinib also potently inhibits VEGFRs and PDGFRs, along with c-Kit, Flt-3, and RET receptors.[4][5] Their antiangiogenic and antiproliferative effects stem from the blockade of these critical signaling pathways.[5][6]

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Sunitinib Sunitinib Sunitinib->RTK

Caption: Simplified signaling pathway targeted by Sorafenib and Sunitinib.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][12] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[9][13]

Materials
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate) and standard inhibitors (Sorafenib, Sunitinib) dissolved in a suitable solvent (e.g., DMSO)

  • HeLa and A549 cells

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count HeLa and A549 cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h remove_medium Remove Medium incubate_2_4h->remove_medium add_dmso Add DMSO to Solubilize Formazan remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of the novel quinoline derivative, Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, against the standard kinase inhibitors Sorafenib and Sunitinib. The detailed MTT assay protocol offers a robust and reliable method for generating the necessary experimental data to validate the hypothetical cytotoxic profile presented. Further investigation into the precise molecular targets and mechanism of action of this and other novel quinoline derivatives will be crucial in advancing their potential as next-generation anticancer therapeutics.

References

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Safety Operating Guide

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

As drug development accelerates, the synthesis and screening of substituted quinolines—such as Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (CAS: 1315373-36-4)—have become routine in medicinal chemistry laboratories. However, the potent biological activity that makes these nitrogen-containing heterocycles valuable also renders them persistent environmental hazards. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship.

This guide provides actionable, step-by-step methodologies for the containment, accumulation, and final destruction of this compound, ensuring full compliance with EPA and RCRA frameworks.

Physicochemical Profiling & Hazard Stratification

Before executing any disposal protocol, it is imperative to understand the material's physical and toxicological properties. Quinoline-3-carboxylate derivatives exhibit specific hazard profiles that dictate their downstream waste management[1].

ParameterValue / ClassificationOperational Causality for Disposal Protocol
Molecular Formula C14H16N2O3High organic and nitrogen content necessitates high-temperature incineration to prevent the formation of toxic NO_x byproducts and ensure complete destruction.
Physical State Solid (Powder)High risk of aerosolization during transfers or spills. Mandates the use of sealed secondary containment and wet-cleanup methodologies.
GHS Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Contact hazards require strict PPE (nitrile gloves, goggles). Respiratory irritation (STOT SE 3) prohibits dry sweeping of spills[1].
Environmental Fate Recalcitrant HeterocycleMunicipal wastewater systems cannot filter these complex APIs. Flushing to the sewer is strictly prohibited under RCRA mandates[2].

Regulatory Context: The "Cradle-to-Grave" Mandate

The Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA)[2]. For research facilities, waste management must align with 40 CFR 261.3 (definition of hazardous waste) and 40 CFR 262 (generator requirements)[3]. Because Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a biologically active synthetic intermediate, it must be managed via a hazardous waste program and cannot be disposed of in regular trash or sewer systems[2]. Furthermore, laboratories operating under EPA Subpart K regulations must adhere to strict accumulation timelines and segregation rules[4].

G Gen Waste Generation (Solid API) Seg Segregation (Organic Solid) Gen->Seg Store Subpart K Accumulation Seg->Store Manifest RCRA Manifesting Store->Manifest Incinerate High-Temp Incineration Manifest->Incinerate

RCRA-compliant cradle-to-grave disposal workflow for quinoline-3-carboxylate derivatives.

Operational Protocols

Protocol 1: Routine Laboratory Disposal Workflow

Objective: Safely transfer and log solid quinoline-3-carboxylate waste for institutional processing.

  • Step 1: Primary Containment Transfer the solid waste into a chemically compatible, leak-proof container (e.g., an HDPE wide-mouth jar). Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the stored contents and free from deterioration to prevent fugitive emissions or leaks[4].

  • Step 2: Chemical Segregation Store the container away from strong oxidizing agents using physical barriers or secondary containment systems. Causality: Quinoline derivatives are electron-rich heterocycles. Segregation prevents unintended exothermic reactions with incompatible chemicals, a core requirement emphasized by the National Research Council[4].

  • Step 3: Regulatory Labeling Affix a standardized hazardous waste label detailing the exact chemical name ("Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate"), CAS number (1315373-36-4), and primary hazard class (Toxic/Irritant). Causality: "Unknown" or improperly labeled chemicals require costly analytical testing before a disposal facility will accept them. Accurate documentation fulfills mandatory waste generation reporting under RCRA[4].

  • Step 4: Subpart K Accumulation Transfer the sealed, labeled container to the laboratory's designated Satellite Accumulation Area (SAA). Causality: Under EPA Subpart K (designed specifically for academic and research labs), facilities can accumulate waste safely at the point of generation, provided it is removed within a maximum storage time of six months and subjected to weekly documented inspections[4].

Protocol 2: Emergency Spill Response & Decontamination

Objective: Neutralize and recover spilled solid material without generating hazardous aerosols.

  • Step 1: Isolation and PPE Donning Evacuate non-essential personnel from the immediate area. Don a fitted N95/P100 respirator, chemical-resistant nitrile gloves, and safety goggles. Causality: As a Category 3 respiratory irritant (STOT SE 3), airborne particles of this compound pose an immediate inhalation hazard[1].

  • Step 2: Wetting the Solid Gently mist the spilled powder with a compatible, low-volatility solvent (e.g., 10% ethanol in water) using a spray bottle. Causality: Dry sweeping generates hazardous dust clouds. Wetting increases the cohesive capillary forces between particles, effectively suppressing aerosolization during mechanical recovery.

  • Step 3: Mechanical Recovery Use a non-sparking scoop or disposable bench scraper to transfer the wetted mass into a hazardous waste bag. Seal the bag immediately. Causality: Minimizes friction and static generation while ensuring the bulk of the active pharmaceutical ingredient (API) is physically removed from the environment.

  • Step 4: Surface Decontamination Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all wash water and absorbent materials as hazardous waste. Causality: Trace residues remain biologically active. Because municipal water treatment systems are not equipped to remove these complex chemicals, flushing decontamination water to the sewer violates environmental mandates[2]. All cleanup materials must be routed to high-temperature incineration.

References

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A Comprehensive Safety and Handling Guide for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, a quinoline derivative, represents a class of compounds known for their broad biological activities and potential therapeutic applications.[1] As Senior Application Scientists, it is our imperative to equip fellow researchers with the critical knowledge to handle such compounds with the utmost safety and precision. This guide provides a detailed protocol for the safe handling, use, and disposal of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, ensuring both personal safety and the integrity of your research.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Quinoline Core: Quinolines are a class of heterocyclic aromatic compounds. Some quinoline derivatives are known to have toxic properties, with potential for skin and eye irritation.[2][3] Certain quinoline compounds are also suspected of causing genetic defects.[2][3]

Aromatic Amine Group: Aromatic amines as a class of compounds can be toxic and may cause skin irritation or allergic reactions.[4][5] It is prudent to handle all new compounds with an amine functional group with care.

Based on these structural alerts and data from related compounds like 6-aminoquinoline, we must assume that Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Therefore, a cautious approach with stringent adherence to safety protocols is mandatory.

Quantitative Hazard Data Summary for a Representative Quinoline Compound

Hazard ClassificationCategoryHazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed
Acute Dermal ToxicityCategory 4Harmful in contact with skin
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
Germ Cell MutagenicitySuspectedSuspected of causing genetic defects
CarcinogenicityPotentialMay cause cancer
Aquatic ToxicityChronic 2Toxic to aquatic life with long lasting effects
(This data is based on a representative quinoline compound and should be used as a guideline for handling Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate)[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling any chemical of unknown toxicity.[4][5] The following PPE is mandatory when working with Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[2] Given the potential for dermal toxicity, consider double-gloving for added protection.[7] Always inspect gloves for any signs of degradation or puncture before use.

    • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect from spills.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][7] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][5][8]

PPE Selection Workflow

cluster_0 Risk Assessment cluster_1 PPE Selection Hazard_ID Identify Potential Hazards (Quinoline, Aromatic Amine) Exposure_Route Determine Routes of Exposure (Inhalation, Dermal, Ingestion, Ocular) Hazard_ID->Exposure_Route Eye_Face Eye/Face Protection: Chemical Goggles/Face Shield Exposure_Route->Eye_Face Ocular Skin Skin Protection: Nitrile Gloves (Double), Lab Coat Exposure_Route->Skin Dermal Respiratory Respiratory Protection: Chemical Fume Hood/Respirator Exposure_Route->Respiratory Inhalation

Caption: A workflow diagram for selecting appropriate PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures minimal exposure and prevents contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • The container should be clearly labeled with the chemical name and appropriate hazard warnings.

Weighing and Solution Preparation:

  • All weighing and solution preparation must be performed inside a certified chemical fume hood.[2]

  • Use disposable weighing boats to avoid cross-contamination.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use:

  • Always have a clear and well-rehearsed experimental plan.

  • Ensure that all necessary safety equipment, including a spill kit and emergency shower/eyewash station, is readily accessible.[9]

  • Keep the container of the compound closed when not in use.

Disposal Plan: Environmental Responsibility

The disposal of chemical waste must be handled with the same diligence as its use to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate, including used weighing boats, filter papers, and contaminated gloves, must be collected in a designated, labeled, and sealable hazardous waste container.[2]

  • Liquid Waste: Solutions containing the compound and any rinsates from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[2]

Decontamination and Final Disposal:

  • Decontaminate all glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[2]

  • Contaminated PPE, such as gloves, should also be disposed of as hazardous solid waste.[2]

  • All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2]

Chemical Waste Disposal Workflow

Start Waste Generation Solid_Waste Solid Waste (Gloves, Weigh Boats, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsates) Start->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal Dispose via Institutional EHS/Licensed Contractor Solid_Container->Disposal Liquid_Container->Disposal

Caption: A workflow for the proper disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

This guide is intended to provide a framework for the safe handling of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate. It is imperative that all laboratory personnel receive proper training on the potential hazards and safe handling procedures for all chemicals they work with.[11][12][13] Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive safety information.[11][14]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
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  • SAFETY DATA SHEET - 8-Methylquinoline. (2009, September 26). Fisher Scientific.
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  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf.
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